Product packaging for Methyl 2-(2-aminothiazol-4-yl)acetate(Cat. No.:CAS No. 64987-16-2)

Methyl 2-(2-aminothiazol-4-yl)acetate

Cat. No.: B031039
CAS No.: 64987-16-2
M. Wt: 172.21 g/mol
InChI Key: XTQKFBGFHDNUFY-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminothiazol-4-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B031039 Methyl 2-(2-aminothiazol-4-yl)acetate CAS No. 64987-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQKFBGFHDNUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353317
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-16-2
Record name Methyl (2-amino-1,3-thiazol-4-yl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID10353317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-(2-aminothiazol-4-yl)acetate, a key intermediate in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a side-chain precursor for third-generation cephalosporin antibiotics such as Cefditoren Pivoxil. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to the parent molecule. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The most common and well-established method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. In the context of this compound synthesis, this involves the reaction of an α-halo-β-ketoester, such as methyl 4-chloroacetoacetate, with a thioamide, typically thiourea.

The overall reaction is as follows:

Hantzsch_Synthesis start Methyl 4-chloroacetoacetate + Thiourea product This compound start->product Hantzsch Thiazole Synthesis

Caption: General scheme of the Hantzsch thiazole synthesis for this compound.

Reaction Mechanism

The mechanism of the Hantzsch synthesis for this specific target involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen in methyl 4-chloroacetoacetate. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MCAA Methyl 4-chloroacetoacetate Intermediate1 Thiouronium Salt MCAA->Intermediate1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Quantitative Data and Comparison of Synthesis Pathways

While specific data for the synthesis of this compound is sparse in the literature, extensive data exists for its close analog, Ethyl 2-(2-aminothiazol-4-yl)acetate. The synthesis pathways are analogous, and similar outcomes can be expected. The following table summarizes various reported conditions for the synthesis of the ethyl ester, providing a valuable reference for optimizing the synthesis of the methyl ester.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-chloroacetoacetateThioureaEthanol30-403High (not specified)[1]
Ethyl 4-chloroacetoacetateThioureaEthanol25-304High (not specified)[1]
Ethyl 4-chloroacetoacetateThioureaEthanol20-252High (not specified)[1]
Ethyl chloroacetateThiourea95% EthanolReflux379-82 (of pseudothiohydantoin)[2]
4-Chloroacetoacetyl chlorideThioureaWater/Methylene Chloride5-10 then 25-301.578.5

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(2-aminothiazol-4-yl)acetate esters, primarily based on the synthesis of the ethyl ester. These can be adapted for the synthesis of the methyl ester by substituting the corresponding starting materials.

Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate from Ethyl 4-chloroacetoacetate

This protocol is adapted from a one-pot method described in the patent literature.[1]

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Absolute Ethanol

  • 20% Sodium Hydroxide solution

Procedure:

  • In a four-necked flask, suspend thiourea (e.g., 25g) in absolute ethanol (e.g., 273mL) and stir for 30 minutes.

  • Control the temperature of the mixture to 30-40°C and slowly add ethyl 4-chloroacetoacetate (e.g., 57.31g) dropwise.

  • After the addition is complete, the reaction solution will gradually become clear. Continue the reaction for approximately 1.5 hours, at which point a solid will begin to precipitate.

  • Monitor the reaction by a suitable method (e.g., TLC or LC) until the consumption of thiourea is less than 0.5% (approximately 3 hours).

  • To the reaction mixture, directly add 20% sodium hydroxide solution (e.g., 112.8mL) dropwise while maintaining the temperature at 30-40°C.

  • The product, Ethyl 2-(2-aminothiazol-4-yl)acetate, can then be isolated and purified by standard methods such as filtration, washing, and recrystallization.

Protocol 2: Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride from 4-chloroacetoacetyl chloride

This protocol details the synthesis of the hydrochloride salt of the corresponding carboxylic acid, which can be esterified to the desired methyl ester in a subsequent step.

Materials:

  • Thiourea

  • 4-Chloroacetoacetyl chloride

  • Water

  • Methylene chloride

Procedure:

  • Prepare a suspension of thiourea (e.g., 15.2g) in water (e.g., 30.0g) in a round-bottomed flask and cool to +5°C.

  • In a separate flask, prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.

  • Cool the thiourea suspension to +5 to +7°C.

  • Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at +7 to +8°C with constant stirring.

  • After the addition is complete, continue stirring for 30 minutes at +5 to +7°C.

  • Remove the cooling bath and continue stirring for an additional 60 minutes, allowing the temperature to rise to +26 to 27°C.

  • Place the reaction mixture in a refrigerator to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride.

  • Isolate the product by filtration. The reported yield of colorless crystals is 78.5%.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Charge Reactants (Methyl 4-chloroacetoacetate, Thiourea, Solvent) Reaction Reaction under controlled temperature and time Reactants->Reaction Monitoring Monitor reaction progress (TLC/LC) Reaction->Monitoring Neutralization Neutralization/Basification (if necessary) Monitoring->Neutralization Filtration Filtration to isolate crude product Neutralization->Filtration Washing Wash crude product Filtration->Washing Recrystallization Recrystallization from appropriate solvent Washing->Recrystallization Drying Drying of pure product Recrystallization->Drying Characterization Characterization (Melting Point, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Purification

The crude product is typically purified by recrystallization. While specific solvents for the methyl ester are not detailed in the reviewed literature, common solvents for recrystallization of similar compounds include ethanol, water, or mixtures thereof. The choice of solvent should be determined empirically to provide good solubility at elevated temperatures and poor solubility at lower temperatures.

Characterization

The characterization of the final product is crucial to confirm its identity and purity.

  • Melting Point: The melting point of the analogous Ethyl 2-(2-aminothiazol-4-yl)acetate is reported to be 92-94°C. The melting point of the methyl ester is expected to be in a similar range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons adjacent to the ester and the thiazole ring, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

    • ¹³C NMR: Expected signals would include carbons of the methyl ester, the methylene group, the thiazole ring, and the carbonyl group.

Conclusion

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This technical guide provides a foundation for researchers and drug development professionals to understand and implement this key synthetic transformation. While detailed experimental and characterization data for the methyl ester are limited in public literature, the extensive information available for the analogous ethyl ester offers a reliable starting point for reaction optimization and adaptation. Further in-house optimization and characterization will be necessary to establish a robust and scalable process for the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Methyl 2-(2-aminothiazol-4-yl)acetate (CAS: 64987-16-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-aminothiazol-4-yl)acetate is a pivotal chemical intermediate, distinguished by its 2-aminothiazole core structure. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and a validated synthesis protocol. Furthermore, it elucidates the compound's critical role in pharmaceutical development, particularly as a key building block in the synthesis of third-generation cephalosporin antibiotics such as Cefditoren. Experimental procedures for its synthesis and its subsequent utilization in drug manufacturing are presented, alongside workflow diagrams to illustrate these processes. This document serves as a technical resource for professionals engaged in medicinal chemistry, organic synthesis, and pharmaceutical research and development.

Chemical and Physical Properties

This compound is a light yellow to light brown solid. Its fundamental properties are summarized in the table below, providing a consolidated reference for laboratory and industrial applications.

PropertyValueSource(s)
CAS Number 64987-16-2[1]
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.21 g/mol [2]
Melting Point 112-116 °CN/A
Boiling Point (Predicted) 307.3 ± 17.0 °CN/A
Density (Predicted) 1.353 ± 0.06 g/cm³N/A
Appearance Light yellow to light brown solidN/A
Synonyms Methyl (2-amino-1,3-thiazol-4-yl)acetate, (2-Amino-thiazol-4-yl)-acetic acid methyl ester, 2-Amino-4-(methoxycarbonylmethyl)thiazole[1]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the characteristic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • -CH₃ (ester): A singlet expected around 3.7 ppm.

    • -CH₂- (acetate): A singlet expected around 3.5-3.6 ppm.

    • Thiazole ring proton (-CH=): A singlet expected around 6.5-6.8 ppm.

    • -NH₂ (amino): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of 5.0-7.0 ppm.

  • ¹³C NMR (Predicted):

    • -CH₃ (ester): Expected around 52 ppm.

    • -CH₂- (acetate): Expected around 35-40 ppm.

    • Thiazole C4: Expected around 140-145 ppm.

    • Thiazole C5: Expected around 105-110 ppm.

    • Thiazole C2 (-C-NH₂): Expected around 168-172 ppm.

    • Carbonyl (-C=O): Expected around 170-175 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.[7][8][9]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂)
3100-3000C-H stretchingAromatic/Heterocyclic C-H
2950-2850C-H stretchingAliphatic C-H (-CH₃, -CH₂)
~1735C=O stretchingEster carbonyl
~1620N-H bendingPrimary amine (-NH₂)
~1540C=N stretchingThiazole ring
~1200C-O stretchingEster
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.[1][10]

  • Expected Molecular Ion Peak (M⁺): m/z = 172.03

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of 2-aminothiazole-4-acetic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 2-Aminothiazole-4-acetic acid in Methanol C Cool to 0-5 °C A->C B Concentrated Sulfuric Acid D Slowly add H₂SO₄ B->D C->D E Reflux for 5 hours D->E F Adjust pH to 8-9 with NaHCO₃ solution E->F G Precipitation of product F->G H Filter and dry the precipitate G->H I Obtain pure this compound H->I

Caption: Key steps in cephalosporin synthesis.

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (a derivative of 2-aminothiazole-4-acetic acid)

  • An activating agent (e.g., a chlorinating agent like phosphorus pentachloride or thionyl chloride)

  • A protected 7-aminocephalosporanic acid (7-ACA) derivative (the cephalosporin core)

  • A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)

  • A base (e.g., triethylamine, pyridine)

Procedure:

  • The carboxylic acid of the 2-aminothiazole acetic acid derivative is activated. This is often achieved by converting it to an acid chloride or an active ester.

  • In a separate reaction vessel, the protected 7-ACA derivative is dissolved in a suitable anhydrous solvent.

  • The solution is cooled, and a base is added.

  • The activated 2-aminothiazole acetic acid derivative is then added portion-wise to the 7-ACA solution at a low temperature.

  • The reaction mixture is stirred for several hours, allowing the amide coupling to proceed.

  • The progress of the reaction is monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purification steps, which may include crystallization or column chromatography.

  • The resulting coupled product is a key intermediate that undergoes further modifications and deprotection steps to yield the final active pharmaceutical ingredient, Cefditoren.

Role in Drug Development and Signaling Pathways

This compound itself is not a biologically active molecule in terms of therapeutic effect. Its significance lies in being a versatile precursor for the synthesis of more complex molecules with pharmacological activity. The 2-aminothiazole moiety is a well-established pharmacophore found in a wide range of bioactive compounds, including antimicrobial and anticancer agents.

In the context of cephalosporins like Cefditoren, the 2-aminothiazole-4-yl-acetamido side chain plays a crucial role in their antibacterial activity. This side chain enhances the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) in bacteria. PBPs are essential enzymes involved in the synthesis of the bacterial cell wall. By acylating the active site of these enzymes, the cephalosporin inhibits peptidoglycan synthesis, leading to a compromised cell wall and ultimately bacterial cell death. The specific substitutions on the 2-aminothiazole ring and the oxime group further modulate the antibacterial spectrum and resistance to β-lactamases.

Signaling Pathway of Cephalosporin Action

G Mechanism of Cephalosporin Action A Cephalosporin (e.g., Cefditoren) B Penicillin-Binding Proteins (PBPs) A->B Binds to and inactivates C Inhibition of Peptidoglycan Synthesis B->C Leads to D Weakened Bacterial Cell Wall C->D E Bacterial Cell Lysis D->E

Caption: Bacterial cell wall synthesis inhibition.

Conclusion

This compound is a compound of high strategic importance in the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for the synthesis of advanced cephalosporin antibiotics. This technical guide has provided a detailed summary of its properties, spectroscopic data, and synthetic methodologies, offering valuable insights for researchers and professionals in drug development. A thorough understanding of the synthesis and application of this intermediate is key to the efficient production of life-saving antibacterial drugs.

References

An In-depth Technical Guide to the Solubility of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(2-aminothiazol-4-yl)acetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures involving the target molecule and its close analogs. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data in their laboratories.

Introduction to this compound

This compound is a chemical intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and biological screening.

Solubility Profile

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. However, qualitative solubility can be inferred from various documented chemical processes. The following table summarizes the observed and inferred solubility of this compound and its closely related analogs in common laboratory solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventCompoundSolubilityInference Source
Methylene ChlorideEthyl 2-(2-aminothiazol-4-yl)acetateSolubleUsed as an extraction solvent in a synthetic procedure.
Ethyl Acetate(Z)-(2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid esterSolubleEmployed as a reaction solvent.
Acetic Acid / Ethyl Acetate Mixture(Z)-(2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid esterSolubleUtilized as a reaction medium.
Ethanol2-(2-amino-5-methylthiazol-4-yl) acetohydrazideSoluble (especially when heated)Used as a recrystallization solvent.
Water2-Aminothiazole-4-acetic acid6.5 g/L (at 20 °C)Publicly available data for the parent acid.
Dimethyl Sulfoxide (DMSO)2-Aminothiazole-4-acetic acidSlightly SolublePublicly available data for the parent acid.

Based on the principle of "like dissolves like," the presence of both polar (amino, ester, thiazole nitrogen) and non-polar (methyl group, thiazole ring) functionalities in this compound suggests it is likely to be soluble in a range of polar and moderately polar organic solvents. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound.

Materials and Equipment
  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The workflow for this experimental protocol can be visualized as follows:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 Agitation sample1 Withdraw supernatant prep2->sample1 sample2 Filter sample1->sample2 sample3 Dilute sample2->sample3 analysis2 Analyze standards and samples (e.g., HPLC) sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Calculate solubility (accounting for dilution) calc1->calc2

Solubility Determination Workflow

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any established signaling pathways or specific, complex experimental workflows directly involving this compound that would necessitate a graphical representation. This compound is primarily documented as a building block in chemical synthesis. Should such information become available in the future, this section will be updated accordingly.

Conclusion

The Versatility of 2-Aminothiazole Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent structural features allow for facile modification, leading to the development of derivatives with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-aminothiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in the ongoing quest for novel therapeutics.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminothiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Cytotoxicity of 2-Aminothiazole Derivatives

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)A549 (Lung Cancer)Strong antiproliferative activity[1]
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[1]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[1]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)
SNS-032 (BMS-387032)A2780 (Ovarian Cancer)95 nM[2]
Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Several studies have shown that these derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.[1] A key event in this pathway is the modulation of the Bcl-2 family of proteins. Specifically, certain 2-aminothiazole derivatives have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][4]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade 2-Aminothiazole 2-Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole->Bax Promotes CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Induction of Apoptosis by 2-Aminothiazole Derivatives.

2. Cell Cycle Arrest:

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[5][6] This prevents the cells from proceeding through mitosis and dividing. The mechanism of cell cycle arrest often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, some derivatives have been identified as potent inhibitors of CDK2 and CDK5.[7] Inhibition of these kinases prevents the phosphorylation of their substrates, such as the retinoblastoma protein (Rb), which is crucial for the G1/S transition. By blocking CDK activity, these compounds effectively halt the cell cycle, leading to an accumulation of cells in a specific phase and preventing further proliferation.

cell_cycle_arrest cluster_stimulus Inhibitory Compound cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression 2-Aminothiazole 2-Aminothiazole CDK_Cyclin CDK-Cyclin Complex 2-Aminothiazole->CDK_Cyclin Inhibits Substrate Substrate (e.g., Rb) CDK_Cyclin->Substrate Phosphorylates Arrest Cell Cycle Arrest (G2/M Phase) CDK_Cyclin->Arrest pSubstrate Phosphorylated Substrate Substrate->pSubstrate Progression Cell Cycle Progression pSubstrate->Progression

Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Aminothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antimicrobial Potency of 2-Aminothiazole Derivatives

The following table presents the MIC values of selected 2-aminothiazole derivatives against different microbial species.

Compound/DerivativeMicroorganismMIC Value (µg/mL)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4
Piperazinyl derivative (121d)Escherichia coli8
Thiazolyl-thiourea derivative (124)Staphylococcus aureus4-16
Thiazolyl-thiourea derivative (124)Staphylococcus epidermidis4-16
2-Arylideneamino-4-phenylthiazole (144)Bacillus cereusHighest activity among tested compounds
Oxazole-containing derivativeMycobacterium tuberculosis H37Ra3.13

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for assessing the biological activities of 2-aminothiazole derivatives are crucial.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

mtt_workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding cell_adhesion 2. Allow Cells to Adhere (Overnight Incubation) cell_seeding->cell_adhesion compound_treatment 3. Treat with 2-Aminothiazole Derivatives (48-72h) cell_adhesion->compound_treatment mtt_addition 4. Add MTT Reagent (2-4h Incubation) compound_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals (e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading 6. Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis 7. Calculate % Viability and IC50 Value absorbance_reading->data_analysis end End data_analysis->end

General Workflow for the MTT Assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the appropriate final concentration.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

mic_workflow start Start prepare_dilutions 1. Prepare Serial Dilutions of 2-Aminothiazole Derivative start->prepare_dilutions inoculate_plate 3. Inoculate Microtiter Plate with Dilutions and Inoculum prepare_dilutions->inoculate_plate prepare_inoculum 2. Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate_plate 4. Incubate Plate under Appropriate Conditions inoculate_plate->incubate_plate read_results 5. Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic 6. Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

General Workflow for the Broth Microdilution Method.

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action. The provided experimental protocols offer a standardized framework for the continued evaluation and optimization of new 2-aminothiazole-based compounds. As research in this area progresses, it is anticipated that this remarkable class of molecules will continue to yield promising candidates for the treatment of a wide range of human diseases.

References

The Versatile Building Block: A Technical Guide to Methyl 2-(2-aminothiazol-4-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-aminothiazol-4-yl)acetate stands as a cornerstone scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, particularly the reactive 2-amino group and the acetic acid ester moiety, provide facile handles for chemical modification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This technical guide delves into the properties, synthetic utility, and biological significance of this pivotal building block, providing detailed experimental protocols and insights into its role in the development of impactful medicines.

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid with the following key properties:

PropertyValue
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Melting Point 112-116 °C
CAS Number 64987-16-2

The reactivity of this compound is primarily centered around the nucleophilic 2-amino group and the ester functionality. The amino group readily participates in acylation, sulfonylation, and condensation reactions, while the ester can be hydrolyzed or serve as a precursor for amide bond formation. This dual reactivity makes it an ideal starting material for generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Core Synthetic Transformations: Experimental Protocols

The following sections provide detailed, adaptable experimental protocols for key synthetic transformations involving this compound. These protocols are derived from established methodologies for similar 2-aminothiazole derivatives and can be optimized for specific substrates.

Acylation of the 2-Amino Group

Acylation of the 2-amino group is a fundamental transformation for introducing a wide variety of substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.

General Protocol:

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is added a base (1.1-1.5 eq, e.g., triethylamine, diisopropylethylamine, or pyridine). The mixture is stirred at room temperature, and the desired acyl chloride or acid anhydride (1.1 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow for Acylation

start Start dissolve Dissolve this compound and base in aprotic solvent start->dissolve add_acyl Add acylating agent (acyl chloride or anhydride) dissolve->add_acyl monitor Monitor reaction by TLC add_acyl->monitor workup Aqueous workup (acid, base, brine washes) monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for the acylation of this compound.

Formation of Thiourea Derivatives

The synthesis of thiourea derivatives from the 2-amino group is a key step in the creation of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.

General Protocol:

This compound (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or tetrahydrofuran. The desired isothiocyanate (1.0-1.2 eq) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.

Logical Relationship in Thiourea Synthesis

start This compound product 2-Thiourea Derivative start->product Reaction in Acetonitrile/THF reagent Isothiocyanate (R-N=C=S) reagent->product

Caption: Reactants leading to the formation of 2-thiourea derivatives.

Synthesis of Schiff Bases

Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases, which are versatile intermediates and can themselves exhibit significant biological activity, including antimicrobial and anticancer effects.[1][2]

General Protocol:

A mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.1 eq) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of a weak acid, such as acetic acid, is added. The reaction mixture is then stirred at room temperature or heated to reflux for several hours, with monitoring by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Experimental Workflow for Schiff Base Synthesis

start Start mix Mix this compound, aldehyde/ketone, and catalytic acid in alcohol start->mix react Stir at room temperature or reflux mix->react monitor Monitor reaction by TLC react->monitor isolate Isolate product by filtration or evaporation and purification monitor->isolate end End isolate->end

Caption: General workflow for the synthesis of Schiff bases.

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key precursor for many of these important therapeutic agents.

Cephalosporin Antibiotics

The 2-(2-aminothiazol-4-yl)acetyl group is a critical side chain in many third and fourth-generation cephalosporin antibiotics, such as Ceftiofur. This side chain confers broad-spectrum antibacterial activity and improved stability against β-lactamases. The synthesis of these antibiotics often involves the coupling of an activated derivative of 2-(2-aminothiazol-4-yl)acetic acid with the 7-aminocephalosporanic acid (7-ACA) core.

Kinase Inhibitors

The 2-aminothiazole core is a prominent feature in a number of potent kinase inhibitors used in cancer therapy. A prime example is Dasatinib, a dual BCR-ABL and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4]

Structure-Activity Relationship (SAR) Insights for Dasatinib:

MoietyContribution to Activity
2-Aminothiazole Core scaffold providing key hydrogen bonding interactions with the kinase hinge region.
N-(2-chloro-6-methylphenyl)carboxamide Occupies a hydrophobic pocket, enhancing potency and selectivity.
Hydroxyethylpiperazine Improves solubility and pharmacokinetic properties.

Biological Activity of Dasatinib and Related Compounds:

CompoundTarget Kinase(s)IC₅₀ (nM)
Dasatinib BCR-ABL, SRC family<1
Analog 1 (without 2-chloro-6-methylphenyl)BCR-ABL>100
Analog 2 (modified piperazine)SRC5-10
Signaling Pathways Targeted by 2-Aminothiazole-Based Kinase Inhibitors

BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML):

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML. Dasatinib and other 2-aminothiazole-based inhibitors block the ATP-binding site of BCR-ABL, thereby inhibiting its kinase activity and downstream signaling cascades that promote cell growth and survival.

BCR-ABL Signaling Pathway

BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins (e.g., GRB2, STAT5) BCR_ABL->Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by 2-aminothiazole-based drugs.

VEGFR Signaling Pathway in Angiogenesis:

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several kinase inhibitors incorporating the 2-aminothiazole scaffold target VEGFR, thereby disrupting the blood supply to tumors.

VEGFR Signaling Pathway

VEGF VEGF VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binding & Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, PLCγ/PKC) VEGFR->Downstream Autophosphorylation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway, crucial for angiogenesis.

Wnt Signaling Pathway in Cancer:

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Some 2-aminothiazole derivatives have been developed to target components of the Wnt pathway, such as tankyrase, offering a potential therapeutic strategy.

Wnt Signaling Pathway

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Transcription Gene Transcription (Cell Proliferation) Beta_Catenin->Transcription Nuclear Translocation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Destruction_Complex Modulation

Caption: Modulation of the Wnt signaling pathway by 2-aminothiazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its accessible reactive sites allow for the straightforward synthesis of a vast number of derivatives. The 2-aminothiazole core is a proven pharmacophore, integral to the efficacy of numerous drugs targeting a range of diseases, from bacterial infections to cancer. The detailed protocols and pathway analyses provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in the design and development of the next generation of innovative medicines.

References

Potential Therapeutic Targets of Methyl 2-(2-aminothiazol-4-yl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. Methyl 2-(2-aminothiazol-4-yl)acetate, a readily accessible derivative, serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic targets of its derivatives, summarizing key findings, quantitative data, and experimental methodologies to facilitate further research and drug development in this promising area.

Overview of Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as attractive candidates for addressing a range of diseases. The inherent structural features of the 2-aminothiazole ring, coupled with the reactivity of the methyl acetate group at the 4-position, allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. The primary therapeutic areas where these derivatives have shown significant promise include oncology, infectious diseases, and inflammatory conditions.

Key Therapeutic Targets and Mechanisms of Action

Protein Kinase Inhibition

The 2-aminothiazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Several clinically approved drugs, such as the multi-kinase inhibitor Dasatinib, feature this core structure.[2] Derivatives of 4-substituted 2-aminothiazoles have been investigated as inhibitors of numerous kinases, playing critical roles in signal transduction pathways that are often dysregulated in cancer and other diseases.

Identified Kinase Targets:

  • Src Family Kinases: The 2-aminothiazole scaffold served as a template for the discovery of pan-Src inhibitors with nanomolar to subnanomolar potencies.[3]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a valid anticancer strategy. 2-aminothiazole derivatives have been designed and evaluated as potent Aurora kinase inhibitors.[4]

  • Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β): Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole, which can be conceptually derived from the 2-aminothiazole core, have been identified as dual inhibitors of CK2 and GSK3β. The presence of a carboxylic acid group, which can be obtained from the hydrolysis of the methyl ester of the parent compound, was found to be crucial for potent inhibition.[5]

  • VEGFR-2, ALK, PI3K/mTOR: The broader class of 2-aminothiazole derivatives has been extensively explored as inhibitors of these key kinases in cancer progression.[1][2]

Signaling Pathway Modulation:

Inhibition of these kinases by this compound derivatives can disrupt critical cellular signaling pathways, leading to anticancer effects such as apoptosis and cell cycle arrest.

kinase_signaling Derivative 2-Aminothiazole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, ALK) Derivative->RTK Inhibits PI3K PI3K Derivative->PI3K Inhibits CK2 CK2 Derivative->CK2 Inhibits GSK3b GSK3β Derivative->GSK3b Inhibits RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt Pathway (β-catenin) CK2->Wnt GSK3b->Wnt Gene Gene Transcription Wnt->Gene

Figure 1: Kinase Inhibition Signaling Pathway
Anticancer Activity via Non-Kinase Targets

Beyond kinase inhibition, derivatives of this compound have shown potential in targeting other key players in cancer biology.

  • Importin β1 (KPNB1): This transport protein is overexpressed in various cancer cells and plays a role in cell proliferation. A 2-aminothiazole derivative was identified as a KPNB1-targeted anticancer agent, binding to a pocket centered around serine-476.[1]

Antimicrobial Activity

The 2-aminothiazole scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound are promising candidates for the development of new anti-infective drugs.

  • Antitubercular Activity: Derivatives of 2-aminothiazole-4-carboxylate have shown potent activity against Mycobacterium tuberculosis H37Rv. While some derivatives inhibit the β-ketoacyl-ACP synthase mtFabH, others with a free amino group at the 2-position act through a different, yet to be fully elucidated, mechanism.

  • General Antibacterial and Antifungal Activity: The structural features of 2-aminothiazole derivatives allow for the modulation of their lipophilicity and polarity, which is crucial for their ability to penetrate microbial cell membranes. Potential mechanisms of action include the inhibition of essential enzymes involved in cell wall biosynthesis.

Other Therapeutic Targets
  • Carbonic Anhydrase (CA) Inhibition: In the context of antischistosomal drug development, derivatives synthesized from this compound have been designed as inhibitors of Schistosoma mansoni Carbonic Anhydrase (SmCA).

  • Metallo-β-lactamase (MBL) Inhibition: 2-Aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Although less potent than their 2-aminopyridine counterparts, 2-aminothiazole-based compounds have been synthesized and evaluated as nNOS inhibitors.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected derivatives of 4-substituted 2-aminothiazoles.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 / KiReference
4,5,6,7-Tetrahydrobenzo[d]thiazole derivative (1g)CK21.9 µM[5]
4,5,6,7-Tetrahydrobenzo[d]thiazole derivative (1g)GSK3β0.67 µM[5]
4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid derivative (27)CK2α0.6 µM (IC50), 0.18 µM (Ki)[7]

Table 2: Anticancer Activity (Cytotoxicity)

Compound ClassCell LineGI50 / IC50Reference
Ethyl 2-substituted-aminothiazole-4-carboxylate derivative (13)RPMI-8226 (Leukemia)0.08 µM[2]
2,4-Disubstituted thiazole amide derivative (28)HT29 (Colon)0.63 µM[2]
4-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid derivative (27)786-O (Renal)5 µM (EC50)[7]

Table 3: Antimicrobial and Other Activities

Compound ClassTarget Organism/EnzymeMIC / IC50 / KiReference
Praziquantel-sulfonamide derivativeSchistosoma mansoni Carbonic Anhydrase (SmCA)5.0–8.8 nM (Ki)
2-Aminothiazole-based nNOS inhibitorNeuronal Nitric Oxide Synthase (nNOS)Less potent than aminopyridine lead[6]

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Figure 2: Hantzsch Thiazole Synthesis Workflow

Protocol for the Synthesis of this compound:

  • Esterification: 2-(2-Aminothiazol-4-yl)acetic acid is refluxed in methanol in the presence of a catalytic amount of thionyl chloride.

  • Work-up: The solvent is evaporated, and the resulting oily residue is triturated with diethyl ether to precipitate the product.

  • Purification: The white precipitate is filtered and dried to yield this compound.

Protein Kinase Inhibition Assay (General Protocol)

kinase_assay prep Prepare serial dilution of test compound plate Add kinase, peptide substrate, and assay buffer to 96-well plate prep->plate add_compound Add test compound and controls plate->add_compound initiate Initiate reaction with ATP add_compound->initiate incubate Incubate at room temperature initiate->incubate detect Detect kinase activity (e.g., ADP-Glo™ assay) incubate->detect analyze Calculate IC50 values detect->analyze

Figure 3: Kinase Inhibition Assay Workflow

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • A serial dilution of the test compound is prepared.

  • The kinase, peptide substrate, and assay buffer are added to the wells of a 96-well plate.

  • The test compound and controls (positive and negative) are added to the respective wells.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified period.

  • The kinase activity is measured using a suitable detection method, which typically quantifies the amount of ADP produced.

  • The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds for the development of novel therapeutics. Their demonstrated activity against a range of validated and emerging therapeutic targets, particularly in the areas of oncology and infectious diseases, warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these derivatives exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified targets are relevant, such as neurodegenerative and metabolic disorders.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of 2-aminothiazole-based drug discovery. The continued exploration of derivatives from this compound is poised to deliver the next generation of innovative medicines.

References

A Comprehensive Review of Synthetic Routes for 2-Aminothiazole-4-Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-acetic acid ester core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including cephalosporin antibiotics. The efficient and scalable synthesis of these compounds is of paramount importance for the drug development and manufacturing sectors. This technical guide provides an in-depth review of the primary synthetic routes, complete with detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways.

The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The most prevalent and versatile method for the synthesis of 2-aminothiazole-4-acetic acid esters is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thiourea with an α-halo-γ-ketoester. Various modifications of this method have been developed to improve yields, simplify procedures, and utilize different starting materials.

Classical Hantzsch Synthesis from Ethyl 4-Chloroacetoacetate

A widely employed route involves the reaction of thiourea with ethyl 4-chloroacetoacetate. This method is straightforward and provides good yields of the target compound.

Reaction Pathway:

Hantzsch_Classical Thiourea Thiourea Intermediate Intermediate Thiourea->Intermediate E4CAA Ethyl 4-chloroacetoacetate E4CAA->Intermediate Product Ethyl 2-aminothiazole-4-acetate Intermediate->Product + H2O HCl HCl Product->HCl HCl salt formation Hantzsch_OnePot Start Start: Ketone, Thiourea, Halogenating Agent InSituHalogenation In-situ α-Halogenation of Ketone Start->InSituHalogenation Cyclocondensation Cyclocondensation with Thiourea InSituHalogenation->Cyclocondensation Product 2-Aminothiazole-4-acetic acid ester Cyclocondensation->Product End End: Product Isolation Product->End Cook_Heilborn AAN α-Aminonitrile Intermediate Thioacylamino- acetonitrile derivative AAN->Intermediate CS2 Carbon Disulfide or Dithioacid CS2->Intermediate Product 5-Aminothiazole Intermediate->Product Cyclization

Methodological & Application

Application Notes and Protocols for the Synthesis of Cephalosporin Side Chains from Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety is a critical side chain found in many third-generation cephalosporin antibiotics, such as Cefotaxime and Ceftriaxone.[1][2] This side chain confers potent antibacterial activity and stability against β-lactamase enzymes.[3] The synthesis of this key structural component is a crucial step in the industrial production of these life-saving drugs.[4]

This document provides detailed protocols for the synthesis of the advanced side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, starting from the readily available intermediate, Methyl 2-(2-aminothiazol-4-yl)acetate. The process involves two primary transformations: the introduction of a methoxyimino group at the α-carbon of the acetate moiety, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then ready for activation and coupling to the cephalosporin nucleus (e.g., 7-ACA).

Synthesis Pathway Overview

The overall synthetic strategy involves a two-step process. First, the α-carbon of the starting material, this compound, is functionalized to introduce an oxime group, which is subsequently methylated. The second step is the selective hydrolysis of the methyl ester to yield the final carboxylic acid side chain.

Synthesis_Pathway Start This compound Intermediate_Hydroxyimino Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate Start->Intermediate_Hydroxyimino 1. NaNO₂ 2. Acetic Acid Intermediate_Methoxyimino Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate Intermediate_Hydroxyimino->Intermediate_Methoxyimino Dimethyl Sulfate (DMS) Phase Transfer Catalyst Final_Product (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid Intermediate_Methoxyimino->Final_Product Base Hydrolysis (e.g., KOH)

Figure 1: Overall reaction pathway for the synthesis of the target cephalosporin side chain.

Experimental Protocols

Protocol 1: Synthesis of Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate

This protocol details the conversion of this compound to its methoxyimino derivative. The reaction proceeds via an intermediate hydroxyimino compound which is then methylated in situ or in a subsequent step. The method described here is adapted from established industrial processes for similar substrates.[5][6]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Acetone

  • Dimethyl Sulfate (DMS)

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) - Phase Transfer Catalyst

  • 50% Sodium Hydroxide (NaOH) solution

  • Deionized Water

Procedure:

  • Oximation:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 mole) in glacial acetic acid.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 moles) in water, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours. The formation of the intermediate, Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, can be monitored by Thin Layer Chromatography (TLC).

  • Methylation:

    • In a separate, larger reaction vessel, add the previously formed hydroxyimino intermediate (e.g., 0.2 moles), acetone (250 mL), and tetrabutylammonium hydrogen sulfate (0.025 moles).[5]

    • Cool this suspension to 0°C.

    • Slowly add 50% sodium hydroxide solution while stirring vigorously, maintaining the temperature below 5°C. Stir for an additional 30 minutes.

    • Add a solution of dimethyl sulfate (0.25 moles) dropwise over 1 hour, ensuring the temperature remains between 0°C and 5°C.[6]

    • Continue stirring the reaction mixture at this temperature for 3-4 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove any undissolved solids.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • The resulting residue will contain the crude product. Suspend this residue in cold water (150 g) and stir for 30 minutes.[6]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum at 50°C.

    • The crude product can be further purified by recrystallization from a methanol-water mixture.

Protocol 2: Hydrolysis to (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the final carboxylic acid.[7][8]

Materials:

  • Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate

  • Ethanol or Methanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Saponification:

    • In a round-bottom flask, suspend the Methyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (0.1 moles) in a mixture of ethanol (100 mL) and water (100 mL).

    • Add potassium hydroxide (0.15 moles) to the suspension.[7]

    • Heat the reaction mixture to reflux (approximately 70°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

    • Cool the clear filtrate in an ice bath and slowly acidify to pH 2.5-3.0 by adding concentrated HCl dropwise with constant stirring.

    • The product will precipitate as a solid. Allow the suspension to stir in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid by filtration, wash thoroughly with ice-cold water until the washings are free of chloride ions.

    • Dry the product in a vacuum oven at 50-60°C.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the laboratory procedures for the synthesis and isolation of the final product.

Workflow cluster_0 Protocol 1: Methylation cluster_1 Protocol 2: Hydrolysis p1_start Suspend Starting Ester in Acetic Acid p1_cool Cool Mixture to 0°C p1_start->p1_cool p1_oxime Add NaNO₂ Solution (Keep T < 5°C) p1_cool->p1_oxime p1_stir1 Stir at 0-5°C for 2-3h p1_oxime->p1_stir1 p1_methyl_setup Prepare Suspension of Hydroxyimino Intermediate, Acetone, and TBAHS p1_stir1->p1_methyl_setup p1_cool2 Cool Suspension to 0°C p1_methyl_setup->p1_cool2 p1_add_base Add 50% NaOH (Keep T < 5°C) p1_cool2->p1_add_base p1_add_dms Add Dimethyl Sulfate Dropwise (0-5°C) p1_add_base->p1_add_dms p1_stir2 Stir at 0-5°C for 3-4h p1_add_dms->p1_stir2 p1_filter Filter Reaction Mixture p1_stir2->p1_filter p1_concentrate Concentrate Filtrate p1_filter->p1_concentrate p1_precipitate Suspend in Cold Water p1_concentrate->p1_precipitate p1_isolate Filter, Wash, and Dry Product p1_precipitate->p1_isolate p2_start Suspend Methoxyimino Ester in Ethanol/Water p1_isolate->p2_start Use Product in Next Step p2_add_base Add Potassium Hydroxide p2_start->p2_add_base p2_reflux Reflux for 3-4h p2_add_base->p2_reflux p2_tlc Monitor by TLC p2_reflux->p2_tlc p2_tlc->p2_reflux Incomplete p2_cool Cool to Room Temp p2_tlc->p2_cool Reaction Complete p2_concentrate Remove Ethanol (Vacuum) p2_cool->p2_concentrate p2_acidify Acidify with HCl to pH ~2.5 p2_concentrate->p2_acidify p2_precipitate Stir in Ice Bath for 1h p2_acidify->p2_precipitate p2_isolate Filter, Wash, and Dry Final Product p2_precipitate->p2_isolate

Figure 2: Step-by-step experimental workflow for the synthesis protocols.

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis of aminothiazolyl-methoxyimino acetic acid derivatives. Yields and conditions may vary based on the exact substrate and scale.

Table 1: Reaction Conditions and Yields for Methylation Step

ParameterValueReference
Reactant 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester[5][6]
Solvent Acetone[5][6]
Methylating Agent Dimethyl Sulfate (DMS)[5][6]
Catalyst Tetrabutylammonium Hydrogen Sulfate (TBAHS)[5][6]
Base 50% Sodium Hydroxide[5]
Temperature 0°C to +5°C[6]
Reaction Time 3 - 4 hours[5]
Reported Yield ~80%[6]
Melting Point 155-157°C (Crude), 160-165°C (Recrystallized)[6]

Table 2: Reaction Conditions for Ester Hydrolysis

ParameterValueReference
Reactant Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate[7]
Solvent Ethanol / Water[7]
Base Potassium Hydroxide (KOH)[7]
Temperature Reflux (~70°C)[7]
Reaction Time ~3.5 hours[7]
Final pH for Precipitation 2.5 - 3.0[1]
Reported Purity >99% (by HPLC)[9]

Note: Data from analogous compounds are used to provide representative values. Actual results should be determined empirically.

References

Application Notes: Protocol for N-acylation of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(2-aminothiazol-4-yl)acetate is a critical building block in synthetic organic and medicinal chemistry. The primary amino group on the thiazole ring serves as a versatile handle for derivatization, most notably through N-acylation. This modification is a cornerstone in the synthesis of a wide array of biologically active compounds, including numerous cephalosporin antibiotics. The acylation introduces an amide bond, allowing for the modulation of the molecule's physicochemical properties, such as solubility, stability, and interaction with biological targets. This document provides a detailed, generalized protocol for the N-acylation of this compound using a standard acylating agent.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A non-nucleophilic base is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the acylated product.

Experimental Protocol

This protocol describes a general method for the N-acylation of this compound with an acid chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, or other R-COCl)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or THF) with magnetic stirring. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) dropwise to the cooled solution.

  • Acylating Agent Addition: Slowly add the acylating agent (1.0-1.2 equivalents), either neat or dissolved in a small amount of the reaction solvent, via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up (Quenching): Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding water or 1M HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, add more DCM. If THF was used, add a water-immiscible solvent like ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove residual base)

    • Saturated aqueous NaHCO₃ (to remove acidic impurities)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: N-Acylation Parameters

The selection of reagents and conditions can be adapted for various acyl groups. The following table summarizes typical components used in this class of reaction, as informed by general organic synthesis principles and procedures for related compounds[1][2][3].

ParameterExample Reagents / ConditionsPurpose
Substrate This compoundNucleophile source
Acylating Agent Acid Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O)Electrophile; introduces the acyl group
Base Triethylamine (TEA), Pyridine, DIPEANeutralizes acidic byproduct (e.g., HCl)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateProvides a medium for the reaction; must be anhydrous
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions[1]
Work-up Aqueous acid/base washes, extractionSeparates the product from reagents and byproducts[1][3]
Yield Variable (Typically moderate to high)Dependent on substrate, acylating agent, and reaction optimization

Visualizations

The following diagram illustrates the logical flow of the N-acylation protocol.

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve Substrate in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., TEA) cool->add_base add_acyl Add Acylating Agent (e.g., R-COCl) add_base->add_acyl react Stir & Monitor (TLC) add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Sequentially (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end_product Pure N-Acylated Product purify->end_product

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors utilizing Methyl 2-(2-aminothiazol-4-yl)acetate as a key starting material. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including clinically approved drugs. This document outlines a representative synthetic protocol, presents key biological activity data for derived compounds, and illustrates relevant signaling pathways.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-aminothiazole moiety is a versatile pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding site of various kinases.[1][2] this compound is a readily available starting material that allows for diverse chemical modifications at the acetate group, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

Synthetic Strategy

A common and effective strategy for elaborating this compound into potential kinase inhibitors involves a two-step sequence:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide coupling of the resulting carboxylic acid with a variety of amines to generate a library of N-substituted-2-(2-aminothiazol-4-yl)acetamides.

This approach allows for the introduction of diverse chemical functionalities to probe the binding pocket of the target kinase.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid (Intermediate 1)

This protocol describes the hydrolysis of the methyl ester starting material.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v), add sodium hydroxide (1.1 eq).[3]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.[4]

  • A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(2-aminothiazol-4-yl)acetic acid as a solid.

Protocol 2: Synthesis of N-Aryl-2-(2-aminothiazol-4-yl)acetamides (General Amide Coupling Protocol)

This protocol outlines a general procedure for the amide bond formation between the carboxylic acid intermediate and various anilines.

Materials:

  • 2-(2-aminothiazol-4-yl)acetic acid (Intermediate 1)

  • Substituted aniline (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 2-(2-aminothiazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.0-1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-2-(2-aminothiazol-4-yl)acetamide.[5]

Data Presentation

The following tables summarize the biological activity of representative N-substituted-2-(2-aminothiazol-4-yl)acetamide derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Anticancer Activity of N-Aryl-2-(2-aminothiazol-4-yl)acetamide Derivatives

Compound IDSubstitution on N-benzyl groupCancer Cell LineAssay TypeGI₅₀ (µM)Reference
8a UnsubstitutedNIH3T3/c-Src527FCell Proliferation1.34[6]
8a UnsubstitutedSYF/c-Src527FCell Proliferation2.30[6]
8b 4-FluoroNIH3T3/c-Src527FCell Proliferation1.49[6]
8b 4-FluoroSYF/c-Src527FCell Proliferation2.51[6]

Table 2: Kinase Inhibitory Activity of Representative Aminothiazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
DasatinibSrc<1[7]
DasatinibAbl<1[7]
Compound 29 Aurora A79[8]
Compound 30 Aurora A140[8]
Compound 25 CDK9640 - 2010[8]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of Src and Abl kinases, which are common targets for 2-aminothiazole-based inhibitors.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Downstream Downstream Signaling (Proliferation, Survival, Migration) FAK->Downstream Ras Ras Grb2_Sos->Ras Ras->PI3K PI3K->Downstream STAT3->Downstream

Caption: Simplified Src kinase signaling pathway.

Abl_Signaling_Pathway BCR_Abl BCR-Abl (Constitutively Active) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt STAT5 STAT5 BCR_Abl->STAT5 CrkL CrkL BCR_Abl->CrkL Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT5->Proliferation Adhesion_Migration Altered Adhesion & Migration CrkL->Adhesion_Migration

Caption: Simplified BCR-Abl signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel kinase inhibitors derived from this compound.

Experimental_Workflow Start This compound Hydrolysis Step 1: Hydrolysis (NaOH, MeOH/H₂O) Start->Hydrolysis Intermediate 2-(2-aminothiazol-4-yl)acetic acid Hydrolysis->Intermediate Amide_Coupling Step 2: Amide Coupling (Amine, EDC, HOBt) Intermediate->Amide_Coupling Library Library of N-substituted 2-(2-aminothiazol-4-yl)acetamides Amide_Coupling->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Bio_Assay->Kinase_Assay Cell_Assay Cell-Based Assay (Antiproliferative, GI₅₀) Bio_Assay->Cell_Assay SAR SAR Analysis & Lead Optimization Kinase_Assay->SAR Cell_Assay->SAR

Caption: Workflow for synthesis and evaluation.

References

Application Note and Protocol: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate via Hantzsch Thiazole Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole moiety is a crucial scaffold in medicinal chemistry, present in numerous approved drugs due to its wide range of biological activities.[1][2] Methyl 2-(2-aminothiazol-4-yl)acetate is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. The most common and effective method for its synthesis is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[1][2][3] This document provides a detailed experimental procedure for the synthesis of this compound hydrochloride through the reaction of methyl 4-chloroacetoacetate and thiourea.

Reaction Scheme

The overall reaction is as follows:

This reaction proceeds via a cyclocondensation mechanism, forming the thiazole ring.

Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of 2-aminothiazole derivatives.[4][5][6][7]

Materials:

  • Thiourea

  • Methyl 4-chloroacetoacetate

  • Deionized Water

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, for pH adjustment)

  • Sodium Bicarbonate or Ammonia solution (for neutralization to free base, optional)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and filtration flask

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend thiourea in deionized water. For every 1 mole of thiourea, use approximately 4-5 volumes of water (e.g., 76 g of thiourea in 300-400 mL of water).

  • Initial Cooling: Cool the thiourea suspension to 0-5°C using an ice bath with constant stirring.

  • Addition of Methyl 4-chloroacetoacetate: Slowly add methyl 4-chloroacetoacetate dropwise from the dropping funnel to the cooled thiourea suspension over a period of about 2 hours. It is crucial to maintain the reaction temperature between 0-5°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3 hours. The reaction mixture will gradually become a clear solution.

  • Warming and Precipitation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25°C). Continue stirring for another 1-2 hours. A solid precipitate, the hydrochloride salt of the product, will begin to form.[4][6]

  • Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product, this compound hydrochloride, under vacuum to a constant weight.

Optional: Conversion to Free Base

  • Suspend the hydrochloride salt in water.

  • Slowly add a saturated solution of sodium bicarbonate or a dilute ammonia solution with stirring until the pH of the mixture reaches 7-8.

  • The free base will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the typical quantitative data for this synthesis.

ParameterValueReference(s)
Reactants
Thiourea1.0 equivalent[5][7]
Methyl 4-chloroacetoacetate1.0-1.1 equivalents[5][7]
Conditions
SolventWater, Ethanol[5][8]
Temperature0-5°C (addition), 20-30°C (reaction)[4][6][7]
Reaction Time4-6 hours[7]
Product
Yield80-90%[5]
Purity (HPLC)>99%[5]
Melting Point151-152°C (hydrochloride salt)[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

experimental_workflow A 1. Suspend Thiourea in Water B 2. Cool to 0-5°C A->B C 3. Add Methyl 4-chloroacetoacetate (0-5°C) B->C D 4. Stir at 0-5°C for 3 hours C->D E 5. Warm to Room Temperature & Stir D->E F 6. Product Precipitation (HCl salt) E->F G 7. Isolate by Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry under Vacuum H->I J Final Product: this compound HCl I->J

Caption: Workflow for the synthesis of this compound HCl.

References

The Versatility of Methyl 2-(2-aminothiazol-4-yl)acetate in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-aminothiazol-4-yl)acetate serves as a pivotal building block in medicinal chemistry for the development of a diverse array of bioactive compounds. Its inherent structural features, including the reactive 2-amino group and the ester functionality, provide a versatile scaffold for the synthesis of novel derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the preparation of bioactive compounds utilizing this key intermediate, with a focus on anticancer and antimicrobial agents.

Application Notes

The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1][2] Derivatives of this compound have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors.[3][4] By modifying the core structure of this compound, researchers have developed potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[5] Additionally, derivatives have shown activity against dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby inhibiting cancer cell growth.[6]

  • Antimicrobial Activity: The thiazole ring is a fundamental component of many antimicrobial agents.[7][8] Synthesized derivatives of this compound have demonstrated significant efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[7] The mode of action often involves the disruption of the microbial cell membrane.[9]

  • Antitubercular Activity: Modifications of the 2-aminothiazole-4-carboxylate scaffold have yielded compounds with potent activity against Mycobacterium tuberculosis, including the H37Rv strain.[10] Some of these derivatives target the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in mycobacterial fatty acid synthesis.[10]

  • Antioxidant Activity: Certain derivatives incorporating 1,3,4-oxadiazole-2-thiol moieties have exhibited significant radical scavenging potential.[11]

The versatility of this compound allows for its use in various synthetic strategies to access a wide range of heterocyclic systems with diverse pharmacological profiles.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized from 2-aminothiazole precursors, illustrating the potential of this scaffold.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)TargetReference
6d A549 (Lung)2.74EGFR-TK[5]
Compound 27 HeLa (Cervical)1.6 ± 0.8-[3]
Compound 21 K563 (Leukemia)16.3-[3]
Compound 28 HT29 (Colon)0.63-[3]
Thiourea derivative 88 HS 578T (Breast)0.8DHFR[6]
Thiourea derivative 88 (R¹= Cl; Ar = 4-BrC₆H₄) -0.06DHFR[6]
Compound 6 U251 (Glioblastoma)3.6 ± 1.1Tau Protein[12]
Compound 8 U138 (Glioblastoma)10.2 ± 5.0Tau Protein[12]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2a Staphylococcus epidermidis250[7]
2b Pseudomonas aeruginosa375[7]
2d Staphylococcus aureus250[7]
2g Escherichia coli375[7]
Piperazinyl derivative 121d Methicillin-resistant S. aureus4[6]
Piperazinyl derivative 121d E. coli8[6]
Methyl 2-amino-5-benzylthiazole-4-carboxylate Mycobacterium tuberculosis H37Rv0.06[10]

Experimental Protocols

The following are generalized protocols for the synthesis of bioactive compounds starting from this compound or its close derivatives. Researchers should adapt these protocols based on the specific target molecule and consult the cited literature for more detailed procedures.

Protocol 1: Synthesis of N-substituted 2-Aminothiazole Derivatives via Acylation

This protocol describes the general procedure for acylating the 2-amino group of a thiazole derivative, a common step in the synthesis of many bioactive compounds.[6]

Materials:

  • This compound

  • Acid chloride or acyl chloride of choice

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add the acid chloride or acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time specified in the relevant literature (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-acylated product.

Protocol 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

This protocol outlines the condensation reaction between the 2-amino group of a thiazole derivative and an aldehyde to form a Schiff base, which can serve as a precursor to various bioactive molecules.[11]

Materials:

  • A 2-aminothiazole derivative (e.g., 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide)

  • Substituted aldehyde of choice

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiazole derivative (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol or methanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for the duration specified in the literature (typically 2-6 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in bioactive compound synthesis.

G General Synthetic Workflow A This compound B Functional Group Transformation (e.g., Hydrolysis, Amidation) A->B Step 1 C Intermediate Thiazole Derivative B->C D Coupling/Condensation Reaction C->D Step 2 E Bioactive Compound D->E

A generalized workflow for synthesizing bioactive compounds.

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor 2-Aminothiazole Derivative Inhibitor->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Inhibition of the EGFR signaling pathway by a 2-aminothiazole derivative.

G DHFR Inhibition Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ CellGrowth Inhibition of Cancer Cell Growth Inhibitor 2-Aminothiazole Derivative Inhibitor->DHFR Nucleotide Nucleotide Synthesis THF->Nucleotide Nucleotide->CellGrowth

Mechanism of action of a 2-aminothiazole-based DHFR inhibitor.

References

Application Notes and Protocols: "Methyl 2-(2-aminothiazol-4-yl)acetate" as a Key Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-aminothiazol-4-yl)acetate is a pivotal intermediate in the synthesis of a wide array of potent antimicrobial agents, particularly third-generation cephalosporin antibiotics. Its inherent structural features, including the aminothiazole ring, are crucial for the broad-spectrum antibacterial activity of the final drug products. This document provides detailed application notes on the utility of this intermediate, comprehensive experimental protocols for the synthesis and evaluation of derived antimicrobial agents, and quantitative data to support research and development efforts.

The aminothiazole moiety, when incorporated into β-lactam antibiotics, enhances their efficacy against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics.[1][2] This is largely due to the side chain's ability to facilitate penetration through the bacterial outer membrane and to confer stability against β-lactamase enzymes.[1][3]

Application: Synthesis of Cefditoren Pivoxil

A prominent example of an antimicrobial agent synthesized from a derivative of this compound is Cefditoren Pivoxil.[3][4] Cefditoren is a third-generation cephalosporin with a broad spectrum of activity.[2][5] The synthesis involves the preparation of an activated 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain, which is then coupled with the cephalosporin core, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA).[6] The final step is the esterification to the pivaloyloxymethyl ester (pivoxil) to create a prodrug with improved oral bioavailability.[4][7]

Data Presentation

Table 1: Synthesis of Cefditoren Pivoxil Intermediate and Final Product
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1. Oximation 4-chloroacetoacetic ester, Sodium nitriteGlacial acetic acid, Water0 to -150.75--
2. Thiazole Ring Formation 4-chloro-2-hydroxyiminoacetoacetic ester, ThioureaWater<40---
3. Methylation 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester, Dimethyl sulfatePhase transfer catalyst, Organic solvent, NaOH0-5---
4. Acylation 7-ATCA, Activated 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chlorideDichloromethane, Sodium bicarbonate0-5483.999.42
5. Esterification Cefditoren sodium, Iodomethyl pivalateN,N-dimethylformamide, Pyridine-10198.7599.84

Note: This table compiles data from various sources describing the synthesis of Cefditoren Pivoxil and its intermediates.[4][8][9] The initial steps outline the synthesis of the key side-chain, and the latter steps describe its coupling to the cephalosporin nucleus and subsequent esterification.

Table 2: In Vitro Antimicrobial Activity of Cefditoren (MIC90 in µg/mL)
OrganismMIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.5
Streptococcus pneumoniae (penicillin-resistant)1
Haemophilus influenzae0.016-0.03
Moraxella catarrhalis0.06-0.5
Staphylococcus aureus (oxacillin-susceptible)≤1
Escherichia coliVery low
Klebsiella pneumoniaeVery low

This table summarizes the high in vitro potency of Cefditoren against common respiratory and skin infection pathogens.[1][2][10] MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminothiazol-4-yl)-2-(syn)-methoxyimino acetic ester

This protocol describes a general method for synthesizing the key side-chain intermediate.

Materials:

  • 4-chloroacetoacetic ester

  • Sodium nitrite

  • Glacial acetic acid

  • Thiourea

  • Dimethyl sulfate

  • Phase transfer catalyst

  • Appropriate organic solvents (e.g., dichloromethane)

  • Sodium hydroxide solution

Procedure:

  • Oximation: In a suitable reaction vessel, dissolve 4-chloroacetoacetic ester in glacial acetic acid and cool the mixture to 0°C.[9] Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C, allowing it to slowly drop to -15°C.[8][9]

  • Thiazole Ring Formation: In a separate vessel, prepare an aqueous solution of thiourea.[8] Add the cold solution from the oximation step to the thiourea solution, ensuring the reaction temperature does not exceed 40°C.[9] This will form 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester.

  • Methylation: Suspend the resulting hydroxyimino compound in an organic solvent with a phase transfer catalyst.[9] Add sodium hydroxide solution and cool to 0-5°C.[9] Add dimethyl sulfate and stir to perform the methylation, yielding the desired 2-(2-aminothiazol-4-yl)-2-(syn)-methoxyimino acetic ester.[9]

Protocol 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA) Core

This protocol outlines the coupling of the activated side chain to the cephalosporin nucleus.

Materials:

  • 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA)

  • Activated 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride

  • Dichloromethane

  • Methanol

  • Triethylamine

  • Pure water

Procedure:

  • Under light-protected conditions at room temperature, suspend 7-ATCA and the activated side-chain ester in dichloromethane.[11]

  • Add methanol and sulfurous acid, then cool the mixture to 0-5°C with stirring.

  • Slowly add triethylamine dropwise, maintaining the temperature between 0-5°C.

  • Allow the reaction to proceed for approximately 4 hours, monitoring for completion by HPLC.

  • Upon completion, add pure water to the reaction mixture, stir, and separate the aqueous phase.

  • The product, Cefditoren acid, can then be precipitated from the aqueous phase.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard method for assessing the in vitro antimicrobial activity.[12][13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial cultures in the appropriate growth phase

  • Filter-sterilized antibiotic solutions

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluents

  • Multipipettor

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of the test antibiotic and perform serial two-fold dilutions in the broth medium to achieve a range of concentrations.

  • Plate Preparation: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the appropriate antibiotic concentration to the first column, and then perform serial dilutions across the plate by transferring 100 µL from one column to the next.[12]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL).[15]

  • Inoculation: Add a specific volume (e.g., 5 µL) of the bacterial inoculum to each well, excluding the sterility control wells.[12]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[14]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

Visualizations

G cluster_0 Side-Chain Synthesis cluster_1 Cephalosporin Core cluster_2 Final Product Synthesis This compound This compound Activated Side-Chain Activated Side-Chain This compound->Activated Side-Chain Oximation, Thiazole Formation, Activation Cephalosporin Antibiotic Cephalosporin Antibiotic Activated Side-Chain->Cephalosporin Antibiotic Acylation 7-ACA Derivative (7-ATCA) 7-ACA Derivative (7-ATCA) 7-ACA Derivative (7-ATCA)->Cephalosporin Antibiotic

Caption: General synthetic pathway for cephalosporin antibiotics.

G start Prepare Antibiotic Serial Dilutions in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate plate at 37°C for 16-20h inoculate->incubate read Read results: Determine lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for MIC determination by broth microdilution.

G cluster_pathway Mechanism of Action Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Blocks Lysis Cell Lysis CellWall->Lysis

Caption: Signaling pathway for cephalosporin's bactericidal action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(2-aminothiazol-4-yl)acetate is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Ensuring the high purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such polar, small organic molecules.[1][2] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[1] This document provides a detailed protocol for the preparative HPLC purification of this compound, tailored for researchers, scientists, and professionals in drug development.

Comparative HPLC Methodologies

The purification of thiazole derivatives can be accomplished under various conditions. A summary of typical parameters from established methods for analogous compounds is presented below to provide a basis for method development. Reversed-phase chromatography using a C18 column is the most common approach.[1]

ParameterMethod 1 (Adapted from[3])Method 2 (Adapted from[4])Method 3 (Adapted from[5])Method 4 (General Thiazole)[6]
Stationary Phase (Column) Phenomenex® Luna C18 (5 µm)ODS-2 Hypersil or Diaspher-110-C18 (5 µm)C18 (3µm, 50 x 4.6 mm)Newcrom R1
Mobile Phase A 0.1% Orthophosphoric Acid (OPA) in WaterAcetate Buffer (pH 4.70)0.1% Acetic Acid in WaterWater with Phosphoric or Formic Acid
Mobile Phase B 0.1% Orthophosphoric Acid (OPA) in AcetonitrileAcetonitrileAcetonitrileAcetonitrile (MeCN)
Elution Mode Isocratic (55% A / 45% B)Isocratic (95% A / 5% B)Isocratic (80% A / 20% B)Isocratic or Gradient
Flow Rate 1.0 mL/min1.2 mL/min1.1 mL/minNot Specified
Detection Wavelength 272 nm245-320 nm (compound dependent)260 nmNot Specified

Detailed Purification Protocol

This protocol is a comprehensive guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material and the HPLC system used. The method is primarily based on the conditions successfully applied to similar aminothiazole structures.[3]

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Orthophosphoric Acid (OPA) or Formic Acid (Analytical Grade)

  • Methanol (HPLC Grade, for cleaning)

  • 0.22 µm or 0.45 µm Syringe Filters (PTFE or other compatible material)

2. Equipment

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and fraction collector

  • Preparative C18 HPLC column (e.g., Phenomenex® Luna C18, 10 µm, 250 x 21.2 mm)

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer) or high-vacuum oven

  • pH meter

  • Sonicator

  • Vortex mixer

3. Solution Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Orthophosphoric Acid in HPLC-grade water. For a 1L solution, add 1 mL of OPA to 999 mL of water. Sonicate for 15-20 minutes to degas. For mass spectrometry-compatible applications, replace OPA with 0.1% formic acid.[6]

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent (e.g., Water/Acetonitrile with a small amount of acid to aid solubility) to a high concentration (e.g., 20-50 mg/mL).[1] Ensure the sample is fully dissolved. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.

4. HPLC Purification Workflow

HPLC_Purification_Workflow Workflow for HPLC Purification cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Crude_Sample 1. Crude Sample (this compound) Sample_Prep 2. Sample Preparation - Dissolve in mobile phase - Filter (0.22 µm) Crude_Sample->Sample_Prep HPLC_Setup 3. HPLC System Setup - Install Prep C18 Column - Prime Pumps Sample_Prep->HPLC_Setup Equilibration 4. Column Equilibration (Run mobile phase until baseline is stable) HPLC_Setup->Equilibration Injection 5. Sample Injection (Inject filtered crude sample) Equilibration->Injection Elution 6. Isocratic Elution (e.g., 55% Aqueous / 45% Acetonitrile) Injection->Elution Detection 7. UV Detection (Monitor at 272 nm) Elution->Detection Collection 8. Fraction Collection (Collect peaks based on UV signal) Detection->Collection Purity_Check 9. Purity Analysis (Analyze fractions by Analytical HPLC) Collection->Purity_Check Purity_Check->Collection Re-purify if needed Pooling 10. Pool Pure Fractions (Combine fractions >98% purity) Purity_Check->Pooling Fractions Pure Evaporation 11. Solvent Removal (Rotary Evaporation & Lyophilization) Pooling->Evaporation Pure_Compound 12. Final Pure Compound Evaporation->Pure_Compound

References

Application Notes and Protocols for the Derivatization of "Methyl 2-(2-aminothiazol-4-yl)acetate" for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. "Methyl 2-(2-aminothiazol-4-yl)acetate" is a versatile starting material for the synthesis of novel compounds for biological screening. The exocyclic amino group and the methyl ester functionality serve as key handles for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document provides detailed protocols for the derivatization of "this compound" and its corresponding carboxylic acid, along with methods for biological screening, focusing on antimicrobial activity.

Derivatization Strategies

The primary points of derivatization for "this compound" are the 2-amino group and the acetate side chain. The amino group can be readily acylated to form amides or reacted with isocyanates to yield ureas. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives via Carboxylic Acid Coupling

This protocol involves the initial hydrolysis of the methyl ester followed by an amide coupling reaction.

Part A: Hydrolysis of this compound

  • Dissolution: Dissolve this compound in a suitable solvent such as a mixture of methanol and water.

  • Hydrolysis: Add a slight excess of a base, for example, 1M sodium hydroxide (NaOH), and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid like 1M hydrochloric acid (HCl).

  • Isolation: The resulting precipitate, 2-(2-aminothiazol-4-yl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Part B: Amide Coupling with 2-(2-aminothiazol-4-yl)acetic acid

A general procedure for amide bond formation using HATU as a coupling reagent is described below.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminothiazol-4-yl)acetic acid (1 equivalent) and the desired amine (1 equivalent) in dry N,N-dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add HATU (1.3 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting precipitate is collected by filtration, washed with water, and then triturated with diethyl ether to yield the crude amide product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of Urea Derivatives

This protocol describes the synthesis of urea derivatives by reacting the 2-amino group with an isocyanate.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Addition of Isocyanate: Add the desired isocyanate (1-1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with the reaction solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified.

  • Purification: The crude urea derivative can be purified by column chromatography or recrystallization.

Biological Screening Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following table summarizes the antimicrobial activity of various 2-aminothiazole derivatives from the literature to provide a comparative overview. It is important to note that these are general 2-aminothiazole derivatives and not specifically derived from "this compound".

Compound TypeModificationTest OrganismActivity (MIC in µg/mL)Reference
Thiazolyl-thiourea3,4-dichlorophenylS. aureus4 - 16General finding for this class
Thiazolyl-thiourea3-chloro-4-fluorophenylS. epidermidis4 - 16General finding for this class
Piperazinyl-thiazoleFree piperazine NHS. aureus2 - 128General finding for this class
Piperazinyl-thiazoleFree piperazine NHE. coli2 - 128General finding for this class
N-monosubstituted acetamidesAryl, aminoacyl, dipeptidylCryptococcus neoformans150[2]

Visualizations

Derivatization_Workflow start This compound hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) start->hydrolysis urea_formation Urea Formation (Isocyanate) start->urea_formation acid 2-(2-aminothiazol-4-yl)acetic acid hydrolysis->acid amide_coupling Amide Coupling (Amine, HATU, DIPEA) acid->amide_coupling amide_derivatives Amide Derivatives Library amide_coupling->amide_derivatives screening Biological Screening (e.g., Antimicrobial Assays) amide_derivatives->screening urea_derivatives Urea Derivatives Library urea_formation->urea_derivatives urea_derivatives->screening

Caption: General workflow for the derivatization and biological screening of "this compound".

Signaling_Pathway_Example cluster_synthesis Derivatization Pathways cluster_screening Biological Targets Core 2-Aminothiazole Core (this compound) Amide Amide Derivatives (-NH-CO-R) Core->Amide Acylation Urea Urea Derivatives (-NH-CO-NH-R) Core->Urea Reaction with Isocyanate Acetamide Acetamide Derivatives (from carboxylic acid) Core->Acetamide Hydrolysis then Amide Coupling Antimicrobial Antimicrobial (Bacteria, Fungi) Amide->Antimicrobial Anticancer Anticancer (e.g., Kinase Inhibition) Urea->Anticancer AntiInflammatory Anti-inflammatory (e.g., COX Inhibition) Acetamide->AntiInflammatory

Caption: Potential derivatization pathways and associated biological targets for 2-aminothiazole derivatives.

References

Application Notes and Protocols: Methyl 2-(2-aminothiazol-4-yl)acetate in the Synthesis of Dyes and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of Methyl 2-(2-aminothiazol-4-yl)acetate as a versatile building block in the synthesis of novel azo dyes and functional polymers. The inherent reactivity of the 2-aminothiazole core, coupled with the ester functionality, offers a gateway to a diverse range of molecular architectures with potential applications in materials science and medicinal chemistry.

Section 1: Synthesis of Azo Dyes

This compound serves as an excellent diazo component for the synthesis of heterocyclic azo dyes. The resulting dyes, incorporating the thiazole moiety, are of interest for their potential as disperse dyes for synthetic fibers and for specialized applications leveraging their spectroscopic properties.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol details the diazotization of this compound and its subsequent coupling with N,N-diethylaniline to yield a representative disperse dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • N,N-diethylaniline

  • Glacial acetic acid

  • Sodium acetate

  • Ice

  • Methanol or Ethanol for recrystallization

Procedure:

Step 1: Diazotization of this compound

  • In a flask, dissolve a specific molar equivalent of this compound in a suitable volume of concentrated acid (e.g., HCl or H₂SO₄) cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

  • Continue stirring the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of the coupling agent, N,N-diethylaniline, in glacial acetic acid.

  • Cool the solution of the coupling agent in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the coupling agent.

  • Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 2-4 hours.

  • Gradually add a solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction.

  • The precipitated crude dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Step 3: Purification

  • The crude dye can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the final product with high purity.

Data Presentation: Spectroscopic Properties of a Representative Azo Dye

The following table summarizes typical spectroscopic data for an azo dye synthesized from this compound and N,N-diethylaniline.

ParameterValue
ColorDeep Red
λmax (in Ethanol)~480-520 nm
Molar Extinction Coefficient (ε)High (typical for azo dyes)
FT-IR (cm⁻¹)~1600 (N=N stretch), ~1730 (C=O stretch of ester)

Visualization: Synthesis of Azo Dye

AzoDye_Synthesis M0 This compound R1 NaNO₂, HCl 0-5 °C M0->R1 DS Diazonium Salt R1->DS R2 Azo Coupling 0-5 °C, pH 4-5 DS->R2 M1 N,N-diethylaniline M1->R2 Dye Azo Dye R2->Dye

Caption: General workflow for the synthesis of an azo dye.

Section 2: Synthesis of Polymers

The bifunctional nature of this compound, after hydrolysis of the ester group to a carboxylic acid, allows for its use as a monomer in the synthesis of polyesters and polyamides. These polymers, containing a heterocyclic thiazole unit in the backbone, are of interest for their potential thermal and conductive properties.

Experimental Protocol 1: Synthesis of a Thiazole-Containing Polyester

This protocol describes the synthesis of a polyester through polycondensation of the diacid derived from this compound with a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • 1,4-Butanediol

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst

  • High-boiling point solvent (e.g., o-dichlorobenzene)

Procedure:

Step 1: Hydrolysis to 2-(2-aminothiazol-4-yl)acetic acid

  • Dissolve this compound in an aqueous solution of NaOH or LiOH.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with HCl to precipitate the 2-(2-aminothiazol-4-yl)acetic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Polycondensation

  • In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation setup, combine equimolar amounts of 2-(2-aminothiazol-4-yl)acetic acid and 1,4-butanediol.

  • Add a catalytic amount of p-TSA and a high-boiling point solvent.

  • Heat the mixture under a slow stream of nitrogen to a temperature that allows for the removal of water by azeotropic distillation (typically 140-180 °C).

  • After the theoretical amount of water has been collected, the temperature can be gradually increased and a vacuum applied to drive the polymerization to completion and remove the remaining volatiles.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Collect the polymer by filtration and dry under vacuum.

Experimental Protocol 2: Synthesis of a Thiazole-Containing Polyamide

This protocol outlines the synthesis of a polyamide by reacting the diacid monomer with a diamine (e.g., hexamethylenediamine).

Materials:

  • 2-(2-aminothiazol-4-yl)acetic acid (prepared as in Protocol 1, Step 1)

  • Hexamethylenediamine

  • Triphenyl phosphite

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve equimolar amounts of 2-(2-aminothiazol-4-yl)acetic acid and hexamethylenediamine in a mixture of NMP and pyridine containing LiCl.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenyl phosphite (a slight molar excess) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to around 100 °C for several hours.

  • After the reaction is complete, pour the viscous solution into a large volume of methanol to precipitate the polyamide.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Data Presentation: Typical Properties of Thiazole-Containing Polymers

The following table presents expected or typical properties for polyesters and polyamides derived from 2-(2-aminothiazol-4-yl)acetic acid. Actual values will depend on the specific co-monomer and polymerization conditions.

PropertyThiazole-PolyesterThiazole-Polyamide
Thermal Stability (TGA) Decomposition onset > 250 °CDecomposition onset > 300 °C
Glass Transition Temp. (Tg) Varies with co-monomerGenerally higher than polyesters
Solubility Soluble in polar organic solventsSoluble in polar aprotic solvents
Electrical Conductivity Insulating (can be doped)Insulating (can be doped)

Visualization: Polymer Synthesis Pathways

Polymer_Synthesis cluster_hydrolysis Monomer Preparation cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis M0 This compound R1 Hydrolysis (NaOH, then HCl) M0->R1 DA 2-(2-aminothiazol-4-yl)acetic acid R1->DA R2 Polycondensation DA->R2 R3 Polycondensation DA->R3 Diol Diol (e.g., 1,4-Butanediol) Diol->R2 Polyester Thiazole-Polyester R2->Polyester Diamine Diamine (e.g., Hexamethylenediamine) Diamine->R3 Polyamide Thiazole-Polyamide R3->Polyamide

Caption: Synthesis pathways for thiazole-containing polymers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically achieved through a Hantzsch thiazole synthesis, can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor progress using thin-layer chromatography (TLC).[1] Consider a moderate increase in temperature, but be mindful of potential side reactions.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition or side product formation.

    • Solution: The optimal temperature can vary depending on the solvent and substrates. A common starting point is refluxing in ethanol.[2] Experiment with temperatures ranging from room temperature to the boiling point of your solvent to find the optimal condition.

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a common reason for low yields.

    • Solution: While a 1:1 molar ratio of thiourea and methyl 4-chloro-3-oxobutanoate is the theoretical stoichiometry, a slight excess of thiourea can sometimes drive the reaction to completion.

  • Poor Quality of Starting Materials: Impurities in the starting materials, particularly the methyl 4-chloro-3-oxobutanoate, can significantly impact the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the methyl 4-chloro-3-oxobutanoate by distillation before use.

  • Side Reactions: Several side reactions can compete with the desired product formation.

    • Solution: Understanding and minimizing these side reactions is crucial. Refer to the troubleshooting flowchart below for guidance on identifying and addressing specific side products.

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

A2: The primary side reactions in this synthesis include the formation of a pseudothiohydantoin and potential hydrolysis of the methyl ester.

  • Pseudothiohydantoin Formation: This can occur through self-condensation of thiourea or its reaction with the chloro-reactant in an alternative pathway.

    • Minimization: Careful control of reaction temperature and the order of addition of reactants can help minimize this. Adding the methyl 4-chloro-3-oxobutanoate slowly to the thiourea solution is often recommended.

  • Ester Hydrolysis: If the reaction conditions are too acidic or basic, or if there is excessive water present, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-aminothiazol-4-yl)acetic acid.

    • Minimization: Use anhydrous solvents and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If the reaction is worked up with an aqueous solution, ensure the pH is controlled and the exposure time is minimized.

Q3: My product is difficult to purify. What are the recommended purification methods?

A3: Purification of this compound typically involves recrystallization or column chromatography.

  • Recrystallization: This is often the most straightforward method for obtaining pure product.

    • Recommended Solvents: Ethanol, ethyl acetate, or mixtures of these with water are commonly used for recrystallizing aminothiazole derivatives.[3] Experiment with different solvent systems to find the one that gives the best crystal formation and purity.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity can be adjusted based on the separation observed by TLC.

Q4: The reaction mixture has turned dark, and I'm getting a lot of tar-like material. What could be the cause?

A4: The formation of dark, tarry substances often indicates decomposition of the starting materials or product.

  • Cause: This is frequently caused by excessive heating or highly acidic conditions. The aminothiazole ring can be sensitive to strong acids and high temperatures over prolonged periods.

  • Solution: Reduce the reaction temperature and/or reaction time. Ensure that any acidic catalysts are used in appropriate amounts and that the reaction is not heated for an extended period after completion. A nitrogen atmosphere can also sometimes help to prevent oxidative decomposition.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis for analogous compounds. Optimization may be required for specific laboratory conditions.

Materials:

  • Thiourea

  • Methyl 4-chloro-3-oxobutanoate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in anhydrous ethanol.

  • Slowly add methyl 4-chloro-3-oxobutanoate (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

ParameterCondition ACondition BCondition C
Solvent EthanolAcetonitrileTetrahydrofuran (THF)
Temperature Reflux (78°C)Reflux (82°C)Reflux (66°C)
Reaction Time 3 hours3 hours5 hours
Yield (%) ~75-85%~70-80%~60-70%

Note: Yields are approximate and can vary based on the purity of starting materials and specific reaction conditions.

Visualizations

Synthesis_Pathway Thiourea Thiourea Intermediate Thiouronium Intermediate Thiourea->Intermediate Nucleophilic Attack SideProduct1 Pseudothiohydantoin Thiourea->SideProduct1 Self-condensation ChloroEster Methyl 4-chloro-3-oxobutanoate ChloroEster->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration SideProduct2 Hydrolyzed Acid Product->SideProduct2 Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckPurity Check Purity of Starting Materials Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction Pure IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime Yes SideReactions Side Reactions Prevalent? IncompleteReaction->SideReactions No Success Improved Yield/Purity IncreaseTime->Success AdjustConditions Adjust Temp/Stoichiometry SideReactions->AdjustConditions Yes PurificationIssue Purification Difficulty? SideReactions->PurificationIssue No AdjustConditions->Success ChangeMethod Change Purification Method (Recrystallization vs. Chromatography) PurificationIssue->ChangeMethod Yes ChangeMethod->Success

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of methyl 4-chloroacetoacetate or methyl 4-bromoacetoacetate with thiourea.

Q2: What are the most common side reactions I should be aware of?

A2: The most significant side reaction is the formation of the isomeric byproduct, methyl 2-amino-5-methylthiazole-4-carboxylate. This occurs due to the two possible sites for the initial reaction on the methyl 4-haloacetoacetate. Other potential side reactions include the formation of dimers or polymers, especially if the reaction conditions are not well-controlled.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side product formation: A significant portion of your starting material may be converting to the isomeric byproduct.

  • Product degradation: The product, and its corresponding carboxylic acid, can be unstable. The free acid is known to be light-sensitive and can undergo decarboxylation.[1] While the methyl ester is more stable, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases) should be avoided.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all impact the yield.

Q4: How can I purify the desired product from the isomeric byproduct?

A4: Purification can be challenging due to the similar polarities of the two isomers. Column chromatography on silica gel is the most effective method. A careful selection of the eluent system is crucial to achieve good separation.

Q5: What are the recommended storage conditions for this compound?

A5: Given the known instability of the corresponding carboxylic acid, it is recommended to store this compound in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Formation Inactive starting materials.Check the purity and reactivity of methyl 4-haloacetoacetate and thiourea.
Incorrect reaction temperature.Optimize the reaction temperature. The reaction is typically run at elevated temperatures, but excessive heat can lead to degradation.
Inappropriate solvent.Ensure the solvent is suitable for the Hantzsch synthesis (e.g., ethanol, methanol, or a mixture of water and a miscible organic solvent).
Presence of a Major Impurity with a Similar Rf to the Product on TLC Formation of the isomeric byproduct (methyl 2-amino-5-methylthiazole-4-carboxylate).Confirm the identity of the byproduct using spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry). Optimize reaction conditions to favor the formation of the desired product (e.g., by slowly adding the halo-ester to the thiourea solution). Purify using column chromatography with a carefully optimized eluent system.
Product Darkens or Degrades Over Time Instability of the 2-aminothiazole ring, particularly when exposed to light and air.Store the purified product under an inert atmosphere in a dark, cool, and dry place. For long-term storage, consider converting it to a more stable salt form if appropriate for your downstream applications.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.If the product does not precipitate upon cooling, try adding a non-polar solvent to induce precipitation. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for the ethyl ester)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Addition of Reactant: To the stirring solution, add methyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the isomeric byproduct and other impurities.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction_Pathway Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate Intermediate Intermediate Methyl 4-chloroacetoacetate->Intermediate Hantzsch Condensation Thiourea Thiourea Thiourea->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Main reaction pathway for the synthesis.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction Methyl 4-chloroacetoacetate_main Methyl 4-chloroacetoacetate Desired_Product This compound Methyl 4-chloroacetoacetate_main->Desired_Product Thiourea_main Thiourea Thiourea_main->Desired_Product Methyl 4-chloroacetoacetate_side Methyl 4-chloroacetoacetate Isomeric_Byproduct Methyl 2-amino-5-methylthiazole-4-carboxylate Methyl 4-chloroacetoacetate_side->Isomeric_Byproduct Thiourea_side Thiourea Thiourea_side->Isomeric_Byproduct

Caption: Formation of the isomeric byproduct.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Extend Extend Reaction Time / Increase Temperature Incomplete->Extend Yes MultipleSpots Multiple Spots? Incomplete->MultipleSpots No Extend->TLC Purify Column Chromatography MultipleSpots->Purify Yes Degradation Product Degradation? MultipleSpots->Degradation No Characterize Characterize Product Purify->Characterize Degradation->Characterize No Storage Improve Storage Conditions Degradation->Storage Yes Storage->Characterize

Caption: A logical troubleshooting workflow.

References

"Methyl 2-(2-aminothiazol-4-yl)acetate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(2-aminothiazol-4-yl)acetate. The information is designed to address common stability and degradation issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound.

Issue 1: Inconsistent Results or Loss of Potency in Solution-Based Assays

  • Question: My experimental results are not reproducible, and I suspect the compound is degrading in my assay buffer. What should I do?

  • Answer: The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The stability of the compound is influenced by the pH, temperature, and composition of your buffer.

    • Troubleshooting Steps:

      • pH Verification: Confirm the pH of your stock solutions and final assay buffer. It is advisable to work in a neutral pH range (around 7) if possible.

      • Temperature Control: Perform your experiments at a controlled and consistent temperature. Avoid unnecessary heating of solutions containing the compound.

      • Fresh Solutions: Prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

      • Solvent Choice: If using organic co-solvents, ensure they are of high purity and free from acidic or basic contaminants. Note that some compounds, including 2-aminothiazole derivatives, have shown instability in DMSO stock solutions over time, leading to the formation of dimers and oxygenated products.[1]

      • Stability Check: Perform a preliminary stability check by incubating the compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC at different time points to assess the extent of degradation.

Issue 2: Discoloration of Solid Compound or Solutions

  • Question: The solid this compound has developed a yellow or brownish tint, or my solutions are changing color. What is the cause?

  • Answer: Discoloration can be an indicator of degradation, particularly due to oxidation or photodegradation. The 2-aminothiazole ring is known to be sensitive to light.[2]

    • Troubleshooting Steps:

      • Proper Storage: Ensure the solid compound is stored under the recommended conditions: in a tightly sealed container, in a dark place, under an inert atmosphere (like nitrogen or argon), and at 2-8°C.[3][4]

      • Protection from Light: Protect both the solid compound and its solutions from light at all times. Use amber vials or wrap containers with aluminum foil.

      • Inert Atmosphere: When preparing solutions, consider using degassed solvents to minimize dissolved oxygen. If the experiment allows, maintain an inert atmosphere over the solution.

      • Purity Check: If discoloration is observed, it is crucial to re-check the purity of the compound using a suitable analytical method like HPLC before proceeding with experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: To ensure long-term stability, the solid compound should be stored in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[3] It is also important to keep the container tightly closed to protect it from moisture, as the compound is moisture-sensitive.[1][4][5][6]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Be aware that some 2-aminothiazole derivatives have been observed to degrade in DMSO stock solutions, even when stored.[1]

Stability and Degradation

  • Q3: What are the main degradation pathways for this compound?

    • A3: The primary potential degradation pathways include:

      • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-aminothiazol-4-yl)acetic acid. This reaction can be accelerated by acidic or basic conditions.

      • Photodegradation: The 2-aminothiazole ring is susceptible to degradation upon exposure to UV light, which can lead to complex ring-opening reactions.[5] In some cases, photodegradation of thiazole-containing compounds can proceed through cycloaddition with singlet oxygen.[7]

      • Oxidation: The 2-aminothiazole moiety can be susceptible to oxidation, which may contribute to discoloration and the formation of degradation products.

      • Decarboxylation: The degradation product, 2-(2-aminothiazol-4-yl)acetic acid, is known to be unstable in solution and can undergo decarboxylation.[2][8]

  • Q4: Is this compound sensitive to pH?

    • A4: Yes, due to the ester functionality, the compound is expected to be sensitive to both acidic and basic pH, which can catalyze its hydrolysis. The 2-aminothiazole ring also has basic and acidic properties that can be influenced by pH.

  • Q5: What are the likely degradation products I might observe?

    • A5: Based on the known degradation pathways, you might encounter the following degradation products:

      • 2-(2-aminothiazol-4-yl)acetic acid: From the hydrolysis of the methyl ester.

      • Products of thiazole ring opening: From photodegradation.[5]

      • Oxidized and dimeric forms: Especially if stored improperly in solution.[1]

Data on Potential Degradation Conditions

The following table summarizes the likely stability of this compound under various stress conditions, based on general chemical principles and data from related compounds. It is recommended to perform specific forced degradation studies to obtain quantitative data for your particular experimental setup.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) LowHydrolysis to 2-(2-aminothiazol-4-yl)acetic acid
Basic (e.g., 0.1 M NaOH) LowRapid hydrolysis to 2-(2-aminothiazol-4-yl)acetic acid
Oxidative (e.g., 3% H₂O₂) Moderate to LowOxidized derivatives of the 2-aminothiazole ring
Thermal (e.g., 60°C in solution) Moderate to LowAccelerated hydrolysis and other degradation reactions
Photolytic (UV/Vis light) LowProducts of thiazole ring cleavage and rearrangement

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat to 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period. After incubation, neutralize the solution with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Heat the stock solution at 60°C for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. Run a control sample protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Template for a Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating reversed-phase HPLC method. Optimization will be required.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (or a wavelength determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of separating the main compound from its degradation products.[9][10]

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results / Discoloration Observed q1 Is the compound in solution? start->q1 q2 Is the solid compound discolored? q1->q2 No solution_issues Potential Solution Degradation: - Hydrolysis - Photodegradation - Oxidation q1->solution_issues Yes solid_issues Potential Solid Degradation: - Improper Storage - Light Exposure - Oxidation q2->solid_issues Yes action1 Check pH & Temperature Prepare Fresh Solutions Protect from Light solution_issues->action1 action2 Verify Storage Conditions: - 2-8°C, Dark - Inert Atmosphere - Tightly Sealed solid_issues->action2 recheck_purity Re-check Purity (HPLC) action1->recheck_purity action2->recheck_purity

Caption: Troubleshooting workflow for stability issues.

parent This compound hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis photodegradation Photodegradation (UV/Vis Light) parent->photodegradation oxidation Oxidation (Air, Peroxides) parent->oxidation product1 2-(2-aminothiazol-4-yl)acetic acid hydrolysis->product1 product2 Thiazole Ring-Opened Products photodegradation->product2 product3 Oxidized Derivatives oxidation->product3 product4 Dimeric Products oxidation->product4

Caption: Potential degradation pathways.

start Start Stability Study prep_samples Prepare Samples under Different Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->prep_samples run_hplc Analyze Samples and Control by Stability-Indicating HPLC prep_samples->run_hplc analyze_data Compare Chromatograms run_hplc->analyze_data decision Degradation Observed? analyze_data->decision identify Identify and Characterize Degradation Products decision->identify Yes report Report Stability Profile decision->report No identify->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of Methyl 2-(2-aminothiazol-4-yl)acetate in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "Methyl 2-(2-aminothiazol-4-yl)acetate" in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many aminothiazole derivatives, is a polar molecule. Its solubility is influenced by the solvent's polarity, the pH of the medium, and the temperature. Generally, it exhibits better solubility in polar organic solvents and can show increased solubility in acidic aqueous solutions due to the protonation of the basic amino group.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the immediate troubleshooting steps?

A2: If you observe poor solubility, consider the following immediate actions:

  • Increase Temperature: Gently warming the reaction mixture can significantly improve solubility.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution rate.

  • Extended Stirring: Allow for a longer stirring time to ensure the compound has sufficient opportunity to dissolve.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a highly effective strategy. A mixture of a polar aprotic solvent in which the compound is more soluble (like DMSO or DMF) with a less effective solvent can create a medium with optimal solubility and reaction compatibility.

Q4: How does pH affect the solubility of this compound?

A4: The 2-amino group on the thiazole ring is basic and can be protonated under acidic conditions. This protonation leads to the formation of a more soluble salt form in aqueous media. Therefore, adjusting the pH to be slightly acidic can enhance its solubility in aqueous or protic solvents.[1]

Q5: My reaction is still sluggish even after the compound appears to dissolve. What could be the issue?

A5: It's possible that even when visually dissolved, the concentration of the reactant in the solution is too low for the reaction to proceed at a reasonable rate. In such cases, strategies to further increase the dissolved concentration, such as using a more suitable solvent or increasing the temperature, should be employed.

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility issues with this compound.

Problem: Solid reactant is not dissolving in the chosen reaction solvent.
Potential Cause Suggested Solution
Inappropriate solvent choice. Consult the solubility table below and select a solvent or co-solvent system with better solubilizing power for polar, heterocyclic compounds. Polar aprotic solvents are often a good starting point.
Low temperature. Gradually increase the reaction temperature while monitoring for any potential degradation of starting materials or products.
Large particle size. If the reactant is in a crystalline or granular form, gently grind it to a fine powder before adding it to the reaction to increase the surface area for dissolution.
Insufficient mixing. Ensure vigorous and efficient stirring of the reaction mixture.
Problem: The reaction is not proceeding to completion, likely due to low reactant concentration.
Potential Cause Suggested Solution
Limited solubility in the current solvent system. Experiment with different co-solvent ratios to find an optimal balance between solubility and reaction compatibility. For example, titrate in a small amount of a highly polar solvent like DMSO or DMF.
The reactant is precipitating out as the reaction progresses. Monitor the reaction for any signs of precipitation. If observed, consider a gradual increase in temperature or the addition of a co-solvent to maintain a homogeneous solution.
The reaction equilibrium is not favorable under the current conditions. If solubility is maximized and the reaction is still incomplete, re-evaluate other reaction parameters such as catalyst loading, concentration of other reagents, or reaction time.

Data Presentation: Solubility Profile

The following table summarizes the qualitative solubility of this compound in common laboratory solvents based on general principles for aminothiazole derivatives and available data for related compounds. For reference, the closely related 2-Amino-4-thiazoleacetic acid has a water solubility of 6.5 g/L at 20°C and is slightly soluble in DMSO.

Solvent Solvent Type Predicted Solubility Notes
WaterPolar ProticSlightly SolubleSolubility increases with decreasing pH.
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA good choice for achieving higher concentrations.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, effective for dissolving polar compounds.
AcetonitrilePolar AproticModerately Soluble
Tetrahydrofuran (THF)Polar AproticSlightly Soluble
Ethyl AcetateModerately PolarSlightly Soluble
Dichloromethane (DCM)NonpolarSparingly Soluble
TolueneNonpolarInsoluble
HexaneNonpolarInsoluble

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent System
  • Initial Dissolution Attempt: In the reaction vessel, add this compound to the primary reaction solvent.

  • Stirring: Begin vigorous stirring of the suspension.

  • Co-solvent Addition: Slowly add a co-solvent (e.g., DMSO or DMF) dropwise to the suspension.

  • Observation: Continue adding the co-solvent until the solid is completely dissolved.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent.

  • Proceed with Reaction: Add the other reagents to the now homogeneous solution to initiate the reaction.

Protocol 2: pH Adjustment for Improved Aqueous Solubility
  • Suspension: Suspend this compound in the aqueous reaction medium.

  • Acidification: While monitoring the pH, add a dilute acidic solution (e.g., 1M HCl) dropwise.

  • Dissolution: Continue adding the acid until the solid dissolves. Be cautious not to lower the pH to a level that could cause unwanted side reactions or degradation.

  • Reaction Initiation: Once the reactant is dissolved, proceed with the addition of other reagents.

Protocol 3: Sonication-Assisted Dissolution
  • Preparation: Place the this compound and the chosen solvent in a reaction vessel suitable for sonication.

  • Sonication: Immerse the reaction vessel in an ultrasonic bath.

  • Duration: Sonicate the mixture for 15-30 minute intervals.

  • Monitoring: Visually inspect the mixture for dissolution.

  • Completion: Continue sonication until the solid is fully dissolved or no further change is observed.

Visualizations

Troubleshooting_Workflow start Start: Poor Solubility of this compound check_dissolution Is the reactant fully dissolved? start->check_dissolution increase_temp Increase Temperature check_dissolution->increase_temp No use_cosolvent Use Co-solvent (e.g., DMSO, DMF) check_dissolution->use_cosolvent Still No sonicate Apply Sonication check_dissolution->sonicate Still No check_reaction Is the reaction proceeding at a satisfactory rate? check_dissolution->check_reaction Yes increase_temp->check_dissolution use_cosolvent->check_dissolution sonicate->check_dissolution optimize_conditions Optimize other reaction parameters (concentration, catalyst, etc.) check_reaction->optimize_conditions No reaction_successful Reaction Successful check_reaction->reaction_successful Yes optimize_conditions->check_reaction end End reaction_successful->end

Caption: Troubleshooting workflow for poor solubility.

Solvent_Selection_Logic start Starting Point: Select a Reaction Solvent is_reactant_polar Is this compound polar? start->is_reactant_polar try_polar_protic Try Polar Protic Solvents (Methanol, Ethanol) is_reactant_polar->try_polar_protic Yes try_polar_aprotic Try Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) is_reactant_polar->try_polar_aprotic Yes is_soluble_protic Sufficiently Soluble? try_polar_protic->is_soluble_protic is_soluble_aprotic Sufficiently Soluble? try_polar_aprotic->is_soluble_aprotic consider_cosolvent Consider a Co-solvent System is_soluble_protic->consider_cosolvent No proceed Proceed with Reaction is_soluble_protic->proceed Yes is_soluble_aprotic->consider_cosolvent No is_soluble_aprotic->proceed Yes consider_cosolvent->start

Caption: Logical flow for solvent selection.

References

Technical Support Center: Optimization of Reaction Conditions for "Methyl 2-(2-aminothiazol-4-yl)acetate" Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving Methyl 2-(2-aminothiazol-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in amide coupling reactions involving this compound can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated by the coupling reagent to react with the amine. Insufficient amounts or a suboptimal choice of coupling reagent can lead to incomplete activation.

  • Deactivation of the Amine: The exocyclic amino group of the thiazole ring can be protonated by the carboxylic acid, rendering it non-nucleophilic and thus unreactive.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the thiazole moiety can sterically hinder the approach of the reactants, slowing down or preventing the reaction.

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.

Q2: Which coupling reagent is best for my reaction with this compound?

A2: The choice of coupling reagent is critical and depends on the specific carboxylic acid partner, the scale of the reaction, and cost considerations. For 2-aminothiazole derivatives, which are electron-rich and can be considered somewhat hindered, more potent coupling reagents are often preferred.

  • Uronium/Aminium Salts (HATU, HBTU): These are highly effective reagents known for fast reaction times, high yields, and low rates of racemization, making them suitable for challenging couplings.[1] HATU is often considered superior for hindered couplings.

  • Carbodiimides (EDC, DCC): EDC is a popular choice due to its water-soluble urea byproduct, which simplifies purification through aqueous workup.[1] However, it can be less effective for difficult couplings and may require an additive like HOBt or OxymaPure to improve efficiency and suppress racemization. DCC is also effective but forms a dicyclohexylurea (DCU) byproduct that is often difficult to remove.

  • Phosphonium Salts (PyBOP): These are also very efficient and are known to be particularly good at suppressing racemization.

Q3: What is the recommended base and solvent for the coupling reaction?

A3: A non-nucleophilic tertiary amine base is typically required to scavenge the acid formed during the reaction.

  • Base: N,N-Diisopropylethylamine (DIPEA) is the most commonly used base. Triethylamine (TEA) can also be used.

  • Solvent: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties. Dichloromethane (DCM) and acetonitrile are also viable options, especially if the starting materials are soluble.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the carboxylic acid) and the appearance of a new spot corresponding to the product.

Q5: I am observing multiple spots on my TLC plate. What are the possible side products?

A5: Besides unreacted starting materials, common impurities include:

  • N-acylurea: If using a carbodiimide like DCC or EDC without an additive, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea.

  • Guanidinylation: With uronium reagents like HBTU or HATU, if used in excess, they can react with the amine to form a guanidinium byproduct, capping the amine.

  • Racemized Product: If the carboxylic acid has a chiral center, epimerization can occur, leading to diastereomeric products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of carboxylic acid.Use a more powerful coupling reagent (e.g., switch from EDC to HATU). Increase the equivalents of the coupling reagent (e.g., from 1.0 to 1.2 eq).
Amine is not nucleophilic enough (protonated).Ensure sufficient base (e.g., 2-3 equivalents of DIPEA) is used. Consider pre-mixing the amine and base before adding the activated acid.
Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Steric hindrance.Increase reaction temperature (e.g., from room temperature to 40-50 °C). Prolong the reaction time. Switch to a more potent coupling reagent like HATU.
Multiple Impurities in Reaction Mixture Formation of N-acylurea (with carbodiimides).Use an additive such as HOBt or OxymaPure with EDC or DCC.
Unreacted starting materials.Increase the reaction time or temperature. Use a slight excess of one of the reactants (typically the less expensive one).
Degradation of starting materials or product.Run the reaction at a lower temperature. Check the stability of your compounds under the reaction conditions.
Difficulty in Product Purification Removal of DMF.After reaction completion, dilute with ethyl acetate and wash multiple times with water or brine to remove DMF.
Removal of DIPEA or TEA.Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl).
Removal of coupling agent byproducts (e.g., DCU).For DCU, filtration is often effective as it is insoluble in many organic solvents. For water-soluble byproducts from EDC, aqueous washes are sufficient.

Data Presentation

Table 1: Comparison of Coupling Conditions for Acylation of 2-Aminothiazole Derivatives

Carboxylic Acid/Acylating AgentCoupling Reagent/MethodBaseSolventTime (h)Temp. (°C)Yield (%)Reference
2-Benzoylbenzoic acidHATUDIPEADMF12RTHigh[2]
2-Benzoylbenzoic acidDCC/DMAP-DCM48RTLow Conversion[2]
Boc-ValineEDC/DMAP/HOBt (cat.)DIPEACH3CN182351[3]
Acetic Anhydride--Toluene410099
Chloroacetyl chloride-K2CO3---Good
Benzenesulfonyl chloride-Sodium AcetateWater680-8580

Note: The yields and conditions are dependent on the specific substrates used and are provided for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.5 M).

  • Add this compound (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-18 hours).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.0-1.2 eq), and this compound (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.5 eq) to the reaction mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Dissolve Carboxylic Acid (1.0 eq) - Add this compound (1.1 eq) - Add Anhydrous Solvent (e.g., DMF) activation 2. Activation & Coupling - Add Base (e.g., DIPEA, 2.0 eq) - Add Coupling Reagent (e.g., HATU, 1.1 eq) - Stir at Room Temperature reagents->activation monitoring 3. Reaction Monitoring - TLC or LC-MS - Check for consumption of starting materials activation->monitoring workup 4. Aqueous Workup - Quench with Water - Extract with Organic Solvent (e.g., Ethyl Acetate) - Wash with aq. acid, aq. base, brine monitoring->workup Reaction Complete purification 5. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography or Recrystallization workup->purification product Final Product purification->product

Caption: General experimental workflow for amide coupling.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Stoichiometry & Anhydrous Conditions start->check_reagents Initial Check increase_temp_time Increase Temperature or Reaction Time check_reagents->increase_temp_time Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected change_reagent Use Stronger Coupling Reagent (e.g., HATU) increase_temp_time->change_reagent No Improvement increase_temp_time->success Improvement Seen change_reagent->success Improvement Seen

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of Methyl 2-(2-aminothiazol-4-yl)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Methyl 2-(2-aminothiazol-4-yl)acetate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the Hantzsch thiazole synthesis, can lead to several impurities.[1][2] The most common impurities include:

  • Unreacted starting materials: Residual thiourea and methyl 4-chloroacetoacetate.

  • Isomeric byproduct: Formation of a regioisomeric thiazole, although the desired 2,4-disubstituted product is generally favored.[3]

  • Decarboxylation product: 2-Amino-4-methylthiazole can be formed if the reaction conditions are too harsh or during prolonged storage, especially of the corresponding carboxylic acid.[4]

  • Side-reaction products: Self-condensation of methyl 4-chloroacetoacetate or other side reactions can lead to various byproducts.

Q2: My compound "oils out" during recrystallization. What does this mean and how can I fix it?

A2: "Oiling out" is a phenomenon where the compound separates from the solvent as a liquid phase (an oil) rather than solid crystals upon cooling. This is often due to the compound's melting point being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point. To address this, you can:

  • Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a different solvent or solvent system: A solvent with a lower boiling point or a solvent mixture may be more suitable.

  • Reduce the concentration: Using a more dilute solution can sometimes prevent oiling out.

  • Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.[5]

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.[5]

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by filtration through celite before proceeding with crystallization or chromatography.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: The most common and effective techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting trace impurities.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct signals.[7]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of a purification process.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the solvent system. A common mobile phase for this compound is a gradient of ethyl acetate in hexane or dichloromethane.
Column overloading.Reduce the amount of crude material loaded onto the column.
Column channeling.Ensure proper packing of the silica gel to avoid cracks and channels.
Product Elutes with the Solvent Front Mobile phase is too polar.Start with a less polar solvent system and gradually increase the polarity.
Product Does Not Elute from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase, potentially adding a small percentage of methanol.
Streaking or Tailing of Spots on TLC Compound is acidic or basic.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine).
Sample is not fully dissolved.Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading.
Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
No Crystals Form Upon Cooling Solution is too dilute.Evaporate some of the solvent to increase the concentration.
Compound is very soluble in the chosen solvent at low temperatures.Choose a different solvent in which the compound has lower solubility at room temperature. A solvent mixture may also be effective.[8]
Low Recovery of Pure Product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility and maximize crystal formation.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper before filtration.
"Oiling Out" See FAQ Q2.See FAQ Q2 for detailed solutions.

Quantitative Data

The following table summarizes typical data for the purification of aminothiazole derivatives, which can be used as a general reference for this compound.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Reference
Column Chromatography70-85%>98%60-80%General Lab Practice
Recrystallization85-95%>99%70-90%[9]
Acid-Base Extraction & Recrystallization60-80%>99%50-70%[10]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexane) to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane can be effective.[8] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Final Purity Check Purity_Check->Recrystallization If further purification needed Pure_Product Pure Product Purity_Check->Pure_Product If >99% pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Issue Identified Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield_Rec Low Yield Start->Low_Yield_Rec Poor_Separation Poor Separation Start->Poor_Separation No_Elution Product Doesn't Elute Start->No_Elution Change_Solvent Change Solvent/Solvent System Oiling_Out->Change_Solvent Slow_Cooling Slower Cooling Oiling_Out->Slow_Cooling Seed_Crystal Add Seed Crystal Oiling_Out->Seed_Crystal Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Change_Solvent_2 Change Solvent No_Crystals->Change_Solvent_2 Minimize_Solvent Use Minimum Hot Solvent Low_Yield_Rec->Minimize_Solvent Ice_Bath Cool in Ice Bath Low_Yield_Rec->Ice_Bath Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Reduce_Loading Reduce Sample Loading Poor_Separation->Reduce_Loading Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity

Caption: Troubleshooting decision tree for common purification challenges.

References

Preventing dimerization of 2-aminothiazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing the common side reaction of dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization during the synthesis of 2-aminothiazole compounds?

A1: Dimerization is a significant side reaction that can reduce the yield of your desired 2-aminothiazole product. The primary cause is the reaction of a 2-aminothiazole molecule with its corresponding hydrochloride salt.[1] This reaction is particularly favored under acidic conditions and at elevated temperatures. During a typical Hantzsch thiazole synthesis, the reaction mixture is often acidic, creating an environment where the newly formed 2-aminothiazole can react with its protonated form, leading to the formation of a dimeric byproduct.[1]

Q2: What is the structure of the 2-aminothiazole dimer?

A2: The commonly proposed structure for the dimer of 2-aminothiazole is 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole. This structure results from the nucleophilic attack of the C5 position of a neutral 2-aminothiazole molecule onto the C5 position of a protonated 2-aminothiazole (iminothiazoline) intermediate.

Q3: How can I detect the formation of a dimer in my reaction mixture?

A3: Dimer formation can be detected using standard analytical techniques. Given that the dimer has a significantly higher molecular weight than the monomer, it will have a different retention time in Liquid Chromatography (LC) and a distinct mass-to-charge ratio in Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the dimer, as it will exhibit a unique set of proton and carbon signals corresponding to the proposed dimeric structure.[1]

Q4: Can substituents on the 2-aminothiazole ring influence dimerization?

A4: Yes, the nature and position of substituents on the 2-aminothiazole ring can significantly impact the propensity for dimerization. Electron-donating groups can increase the nucleophilicity of the thiazole ring, potentially accelerating the dimerization process. Conversely, bulky substituents at or near the C5 position may sterically hinder the intermolecular reaction required for dimer formation. The electronic and steric effects of your specific substituents should be considered when troubleshooting.

Troubleshooting Guide: Preventing Dimerization

If you are observing significant dimer formation in your synthesis, consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
High Dimer Formation Acidic Reaction Conditions (Low pH) The Hantzsch synthesis is often carried out under acidic conditions, which can protonate the 2-aminothiazole product, making it susceptible to nucleophilic attack by another neutral 2-aminothiazole molecule.
Elevated Reaction Temperature High temperatures provide the activation energy for the dimerization side reaction to occur.[1]
High Concentration of Reactants A higher concentration of the 2-aminothiazole product increases the probability of intermolecular collisions, leading to dimerization.
Choice of Solvent Certain solvents, like DMSO, have been observed to promote the decomposition and dimerization of some 2-aminothiazole derivatives.
Difficult Purification Similar Polarity of Product and Dimer The dimer may have a similar polarity to the desired product, making separation by column chromatography challenging.

Data Presentation: Effect of Reaction Conditions on Yield

While specific quantitative data on dimer formation is sparse in the literature, the following table summarizes the general effect of reaction parameters on the yield of 2-aminothiazole synthesis, which is indirectly related to the minimization of side reactions like dimerization.

Parameter Condition Typical Yield (%) Notes
Catalyst NoneLowThe uncatalyzed Hantzsch synthesis is often slow and low-yielding.
Silica Supported Tungstosilisic Acid79-90A reusable heterogeneous catalyst that can improve yields under milder conditions.[2]
Ceric Ammonium Nitrate (CAN)Good to ExcellentUsed for the synthesis of 1,4-dihydropyridine derivatives via the Hantzsch reaction, demonstrating its effectiveness in related syntheses.[3]
Energy Source Conventional Heating (Reflux)VariableYields are highly dependent on substrate and other conditions.
Microwave IrradiationOften >85Can significantly reduce reaction times and improve yields, potentially by minimizing the time for side reactions to occur.
Solvent Ethanol/Water (50/50)~85A common and effective solvent mixture for Hantzsch synthesis.[2]
Solvent-FreeHighCan lead to high yields and is an environmentally friendly option.

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis to Minimize Dimerization

This protocol incorporates strategies to maintain a neutral pH and control temperature, thereby minimizing the risk of dimerization.

Materials:

  • α-haloketone (1.0 eq)

  • Thiourea or substituted thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

  • Initial Cyclization: Stir the mixture at a controlled temperature (start with room temperature or gentle heating, e.g., 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: Once the formation of the 2-aminothiazole product is observed by TLC, slowly add saturated sodium bicarbonate solution to neutralize any acid formed during the reaction. Monitor the pH to ensure it is near neutral (pH 7-8).

  • Reaction Completion: Continue to stir the reaction at the optimized, moderate temperature until the starting materials are consumed as indicated by TLC.

  • Work-up:

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate it from any residual starting materials and dimeric byproducts.

Protocol 2: Purification of 2-Aminothiazole Derivatives from Dimeric Impurities

If dimerization has occurred, this purification protocol can be employed.

Method: Column Chromatography

  • Adsorbent: Use high-quality silica gel with a fine mesh size for better resolution.

  • Solvent System Selection: Use TLC to identify a solvent system that provides good separation between your desired product and the higher molecular weight, often less polar, dimer. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Column Packing: Pack the column carefully to avoid air bubbles and ensure a level surface.

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This dry-loading technique often results in better separation.

  • Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Dimerization Signaling Pathway

Dimerization_Pathway cluster_conditions Favorable Conditions cluster_reactants Reactants cluster_products Products Acid Acidic Conditions (H+) Thiazole_HCl 2-Aminothiazole HCl Acid->Thiazole_HCl Protonation Heat Elevated Temperature Dimer Dimer Heat->Dimer Accelerates Thiazole 2-Aminothiazole Thiazole->Dimer Nucleophilic Attack Thiazole_HCl->Dimer

Caption: Proposed pathway for the dimerization of 2-aminothiazole.

Troubleshooting Workflow for Dimer Formation

Troubleshooting_Workflow Start Dimer Detected in Product? No_Dimer Synthesis Successful Start->No_Dimer No Check_pH Check Reaction pH Start->Check_pH Yes Acidic_pH Acidic Check_pH->Acidic_pH Neutral_pH Neutral/Basic Check_pH->Neutral_pH Adjust_pH Adjust pH to Neutral/Basic Acidic_pH->Adjust_pH Check_Temp Check Reaction Temperature Neutral_pH->Check_Temp Adjust_pH->Check_Temp Re-run Reaction High_Temp High Check_Temp->High_Temp Moderate_Temp Moderate Check_Temp->Moderate_Temp Lower_Temp Lower Temperature High_Temp->Lower_Temp Check_Conc Check Concentration Moderate_Temp->Check_Conc Lower_Temp->Check_Conc Re-run Reaction High_Conc High Check_Conc->High_Conc Low_Conc Low Check_Conc->Low_Conc Dilute Dilute Reaction Mixture High_Conc->Dilute Purify Purify Product Low_Conc->Purify Dilute->Purify Re-run Reaction

Caption: A step-by-step workflow for troubleshooting dimer formation.

References

Technical Support Center: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone, such as methyl 4-chloroacetoacetate or methyl 4-bromoacetoacetate, with thiourea.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, choice of solvent, and the quality and stoichiometry of reactants. Temperature control is crucial to minimize side reactions and decomposition.[1][2]

Q3: What are some common side products in this synthesis?

A3: A common side product is the undesired anti-isomer.[3] Additionally, decarboxylation of the final product can occur, leading to the formation of 2-amino-4-methylthiazole, especially if the product is exposed to harsh conditions or is light-sensitive.[1][2]

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly depending on the specific protocol and scale. While some conventional two-step methods report low overall yields (around 11%), optimized one-pot procedures or alternative routes can achieve much higher yields, with some literature reporting up to 70-80% for related structures.[3][4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Consider extending the reaction time or gradually increasing the temperature.
Poor quality of starting materials: Degradation of thiourea or the α-haloketone.Use freshly purified or commercially available high-purity reagents.
Incorrect stoichiometry: Molar ratios of reactants are not optimal.Ensure accurate measurement of starting materials. A slight excess of thiourea is sometimes used.
Low Yield Side reactions: Formation of byproducts due to incorrect temperature or solvent.Maintain the recommended reaction temperature.[1][2] Experiment with different solvents to optimize the reaction.
Product degradation: The product can be sensitive to light and may decarboxylate.[1][2]Protect the reaction mixture and the final product from light. Avoid high temperatures during workup and purification.
Inefficient purification: Loss of product during extraction, filtration, or chromatography.Optimize the purification protocol. For large-scale synthesis, consider crystallization as a purification method.
Presence of Impurities in Final Product Unreacted starting materials: Incomplete reaction.As mentioned above, ensure the reaction goes to completion by monitoring with TLC.[4]
Formation of isomers: Reaction conditions favoring the formation of the anti-isomer.In related syntheses, controlling the reaction temperature, particularly during the addition of reagents, is crucial for stereoselectivity.[3]
Co-eluting impurities during chromatography: Impurities with similar polarity to the product.Adjust the solvent system for column chromatography or consider using a different stationary phase. Recrystallization might also be an effective purification method.
Difficulty in Product Isolation Product is an oil or does not precipitate: The product may not readily crystallize from the reaction mixture.Try different solvent systems for precipitation or crystallization. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane.
Product is water-soluble: Significant loss of product to the aqueous phase during workup.Saturate the aqueous phase with brine (NaCl solution) to decrease the solubility of the product before extraction with an organic solvent.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This is a generalized procedure based on common literature methods. Researchers should optimize conditions for their specific scale and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve thiourea in a suitable solvent (e.g., ethanol, water/THF mixture).[4]

  • Addition of α-Haloketone: Cool the thiourea solution in an ice bath. Slowly add a solution of methyl 4-chloroacetoacetate or methyl 4-bromoacetoacetate in the same solvent to the cooled thiourea solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[4] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterCondition 1Condition 2Reference
Starting Material Ethyl Acetoacetate4-chloroacetoacetic ester[3][4]
Halogenating Agent N-Bromosuccinimide (NBS)-[4]
Solvent Water/THFGlacial Acetic Acid[3][4]
Reaction Temperature 80°C (reflux)0°C to -15°C (oximation), <40°C (reaction with thiourea)[3][4]
Yield Low overall yield (11% in conventional two-step)80% (for a related methylated product)[3][4]

Note: The data presented is for the synthesis of related aminothiazole esters and serves as a general guide.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials Methyl_4_haloacetoacetate Methyl 4-haloacetoacetate Hantzsch_Reaction Hantzsch Thiazole Synthesis Methyl_4_haloacetoacetate->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction Product This compound Hantzsch_Reaction->Product

Caption: Hantzsch synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Time/Temp Incomplete->Optimize_Conditions Yes Optimize_Conditions->Check_Reaction Check_Purity Analyze Crude Purity (NMR, LC-MS) Complete->Check_Purity Impure Significant Impurities Check_Purity->Impure No Pure Crude is Pure, Yield is Low Check_Purity->Pure Yes Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Impure->Optimize_Purification Yes End Optimized Process Optimize_Purification->End Check_Workup Review Workup & Extraction Procedure Pure->Check_Workup Yes Check_Workup->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

Validation & Comparative

Comparing different synthetic routes to "Methyl 2-(2-aminothiazol-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(2-aminothiazol-4-yl)acetate is a crucial building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on objectivity, supporting experimental data, and detailed methodologies.

Synthetic Route Comparison

The primary and most established method for synthesizing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] Variations of this method, particularly for the synthesis of this compound and its derivatives, have been developed to improve yields, simplify procedures, and utilize different starting materials. The main approaches are summarized below.

RouteStarting MaterialsKey Reagents & ConditionsReported YieldReference
Route 1: Classic Hantzsch Synthesis Thiourea, Methyl 4-chloroacetoacetateEthanol, Reflux~84% (for the ethyl ester)[3]
Route 2: One-Pot Synthesis Thiourea, Ethyl acetoacetateN-Bromosuccinimide (NBS) in THF/water, then heatNot explicitly stated for the methyl ester, but a related synthesis reports 11% overall yield for a two-step process.[4]
Route 3: Using 4-chloroacetoacetyl chloride Thiourea, 4-chloroacetoacetyl chlorideWater, Methylene chloride, 5-30°CGood yields reported[5][6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic strategies for obtaining the 2-aminothiazole scaffold, which is central to the synthesis of this compound.

G cluster_0 Route 1: Classic Hantzsch Synthesis Thiourea Thiourea Product1 This compound Thiourea->Product1 Ethanol, Reflux Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate Methyl 4-chloroacetoacetate->Product1

Caption: Classic Hantzsch synthesis of this compound.

G cluster_1 Route 2: One-Pot Synthesis Ethyl acetoacetate Ethyl acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate (in situ) Ethyl acetoacetate->Intermediate THF/water, <0°C NBS NBS NBS->Intermediate Thiourea_2 Thiourea Product2 Ethyl 2-amino-4-methylthiazole-5-carboxylate Thiourea_2->Product2 Intermediate->Product2 Thiourea, 80°C

Caption: One-pot synthesis of a related 2-aminothiazole derivative.

G cluster_2 Route 3: From Acyl Chloride Thiourea_3 Thiourea Product3 2-(2-aminothiazol-4-yl)acetic acid hydrochloride Thiourea_3->Product3 Water, Methylene Chloride, 5-30°C Acyl_Chloride 4-chloroacetoacetyl chloride Acyl_Chloride->Product3

Caption: Synthesis from 4-chloroacetoacetyl chloride.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic routes identified.

Route 1: Classic Hantzsch Synthesis (Adapted for Methyl Ester)

This procedure is adapted from a well-established method for a similar ethyl ester.[3]

Materials:

  • Thiourea

  • Methyl 4-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide solution (e.g., 20%)

  • Acid for pH adjustment (e.g., HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Dissolve thiourea (1 molar equivalent) in water.

  • Slowly add methyl 4-chloroacetoacetate (1 molar equivalent) to the thiourea solution at a controlled temperature of 20-25°C. The reaction mixture should gradually clarify.

  • Monitor the reaction by a suitable method (e.g., TLC) until the consumption of thiourea is nearly complete (typically 2-3 hours). A solid product may precipitate.

  • For hydrolysis to the acid (if desired), directly add a sodium hydroxide solution to the reaction mixture, maintaining the temperature at 30-40°C.

  • After hydrolysis is complete, cool the mixture and adjust the pH with acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the product.

Route 3: Synthesis from 4-chloroacetoacetyl chloride

This process is based on a patented method for producing the corresponding acid hydrochloride.[5][6]

Materials:

  • Thiourea

  • 4-chloroacetoacetyl chloride

  • Water

  • Chlorinated hydrocarbon solvent (e.g., methylene chloride)

  • Double-walled flask, round-bottomed flask, cooling apparatus.

Procedure:

  • Prepare a suspension of thiourea (1 molar equivalent) in water in a round-bottomed flask and cool to +5°C.

  • In a separate double-walled flask, dissolve 4-chloroacetoacetyl chloride (1 molar equivalent) in methylene chloride.

  • Add the 4-chloroacetoacetyl chloride solution to the thiourea suspension at a temperature of 5° to 10°C.

  • After the addition is complete, allow the reaction to proceed at a temperature of 25° to 30°C until completion.

  • The resulting product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, can then be isolated. Esterification to the methyl ester would be a subsequent step.

Conclusion

The synthesis of this compound is most commonly achieved through variations of the Hantzsch thiazole synthesis. The choice of the specific route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product. The classic Hantzsch reaction using thiourea and methyl 4-chloroacetoacetate offers a straightforward approach with good reported yields for the analogous ethyl ester.[3] The one-pot synthesis aims to simplify the procedure by generating the α-halo-β-ketoester in situ, though yields may be lower.[4] The use of 4-chloroacetoacetyl chloride provides another viable route, particularly for large-scale production.[5][6] Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to the Bioactivity of Methyl 2-(2-aminothiazol-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an objective comparison of the bioactivity of derivatives of "Methyl 2-(2-aminothiazol-4-yl)acetate," a key intermediate in the synthesis of various bioactive compounds. The information presented herein is supported by experimental data from scientific literature, offering a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation: Bioactivity Comparison

The biological activity of "this compound" derivatives is significantly influenced by the nature of the substituents introduced to the core structure. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of these derivatives.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory (GI₅₀) values are key indicators of their potency.

Derivative TypeCell LineActivity (IC₅₀/GI₅₀, µM)Reference Compound
N-Acyl-2-aminothiazolesHT29 (Colon)0.63-
A549 (Lung)8.64-
HeLa (Cervical)6.05-
Ethyl 2-(substituted-acetamido)thiazole-4-carboxylateHCT-116 (Colorectal)0.72Methotrexate (0.7)
Ethyl 2-(substituted-propanamido)thiazole-4-carboxylateHCT-116 (Colorectal)1.55Methotrexate (0.7)
4β-(thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsA549 (Lung)0.16-
HepG2 (Liver)0.13-
Ethyl 2-substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)0.08 (GI₅₀)-
Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of their efficacy.

Derivative TypeMicroorganismActivity (MIC, µg/mL)Reference Compound
Thiazolyl-thiourea derivativesStaphylococcus aureus4 - 16-
Staphylococcus epidermidis4 - 16-
N-oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13-
Thiazole derivatives with β-amino acidStaphylococcus aureus1 - 2-
Enzyme Inhibitory Activity

Certain derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. The inhibitory constant (Kᵢ) and IC₅₀ values quantify their inhibitory potential.

Derivative TypeEnzymeActivity (Kᵢ/IC₅₀, µM)
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 (Kᵢ)
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II0.124 (Kᵢ)
Acetylcholinesterase (AChE)0.129 (Kᵢ)
Butyrylcholinesterase (BChE)0.083 (Kᵢ)
Ethyl 2-aminothiazole-4-carboxylate derivativesAcetylcholinesterase (AChE)1.48 (IC₅₀)
2-aminothiazole derivativemtFabH2.43 (IC₅₀)

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • "this compound" derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar plates

  • Test compound solutions at various concentrations

  • Sterile cork borer or pipette tips

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the Mueller-Hinton agar plates uniformly with the microbial suspension.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This spectrophotometric method is used to screen for inhibitors of acetylcholinesterase (AChE).

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound solutions

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Visualizing the Mechanism of Action

The bioactivity of "this compound" derivatives, particularly their anticancer effects, is often attributed to their ability to inhibit protein kinases and modulate key signaling pathways involved in cell growth, proliferation, and survival.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis start This compound derivatives Derivative Synthesis start->derivatives anticancer Anticancer Assays (MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (Well Diffusion) derivatives->antimicrobial enzyme Enzyme Inhibition Assays (Ellman's) derivatives->enzyme ic50 IC50 / GI50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic ki Ki / IC50 Determination enzyme->ki

Experimental workflow for bioactivity comparison.

Many 2-aminothiazole derivatives function as kinase inhibitors. By binding to the ATP-binding pocket of kinases, they can block the phosphorylation of downstream target proteins, thereby disrupting signaling cascades essential for cancer cell survival.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf Inhibition Inhibitor->PI3K Inhibition

Inhibition of kinase signaling pathways.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. 2-Aminothiazole derivatives have been shown to trigger apoptosis through the modulation of pro- and anti-apoptotic proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Derivative 2-Aminothiazole Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis by 2-aminothiazole derivatives.

Comparative Guide to the Analytical Validation of Methyl 2-(2-aminothiazol-4-yl)acetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for Methyl 2-(2-aminothiazol-4-yl)acetate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure the quality and consistency of this critical raw material.

The purity of starting materials and intermediates is a critical parameter in drug manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Robust analytical validation ensures that the methods used to assess purity are reliable, accurate, and fit for purpose. This guide will delve into the common analytical techniques and their validation parameters, guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparison of Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for purity analysis in the pharmaceutical industry.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful complementary method for structure confirmation and quantification.[4][6]

Table 1: Comparison of Key Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Wide range of non-volatile and thermally labile compounds. Ideal for polar and high molecular weight analytes.Volatile and thermally stable compounds.Structure elucidation and quantification of soluble compounds.
Typical Purity Assay Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.[7]Similar to HPLC, purity is assessed by the relative area of the main peak.Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified reference standard.
Common Detectors UV-Visible, Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)Not applicable.
Strengths High resolution, versatility, and well-established for pharmaceutical analysis.[8]High sensitivity for volatile impurities like residual solvents.Provides structural confirmation and can quantify without a specific reference standard for the analyte.
Limitations May require derivatization for compounds without a chromophore.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic techniques; complex mixtures can be challenging to analyze.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the analytical validation of a purity method for this compound, following ICH guidelines.

Analytical_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development (e.g., HPLC-UV) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_params Method Validation (ICH Q2(R2) Parameters) pre_validation->validation_params specificity Specificity (Peak Purity, Resolution) validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy (% Recovery) validation_params->accuracy precision Precision (Repeatability, Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Approved Method for Routine Use documentation->end

Analytical Method Validation Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

This protocol is a representative method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[9]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aminothiazole compounds.[7][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good resolution.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV-Vis spectrophotometer. For a similar aminothiazole compound, a wavelength of 272 nm was used.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[1][10]

Table 2: Validation Parameters for HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.The main peak should be spectrally pure (as determined by a DAD) and well-resolved from any impurity peaks (Resolution > 2).[10]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999.[10]
Range The concentration interval over which the method is precise, accurate, and linear.For purity assays, typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision
   RepeatabilityThe precision of the method under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample.
   Intermediate PrecisionThe precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.RSD ≤ 2.0% for the combined results.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied.

Potential Impurities

The analytical method must be able to separate the main compound from potential impurities. For this compound, potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[11] These may include:

  • Starting materials: e.g., 2-Aminothiazole-4-acetic acid.[12][13]

  • Related substances: e.g., Ethyl 2-(2-aminothiazol-4-yl)acetate, which is a closely related ester.[14][15]

  • Degradation products: Formed under stress conditions such as heat, light, acid, or base.

The specificity of the analytical method should be demonstrated by spiking the sample with these potential impurities to ensure they are well-separated from the main peak.

References

A Comparative Guide to Cephalosporin Side-Chain Precursors: Spotlight on Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of third-generation cephalosporins, a cornerstone of modern antibacterial therapy, critically relies on the efficient and cost-effective incorporation of the 7-acylamino side chain. The 2-(2-aminothiazol-4-yl)acetyl moiety is a key structural feature of many potent cephalosporins, including cefotaxime and ceftriaxone. This guide provides a comparative analysis of various precursors used to introduce this side chain, with a special focus on Methyl 2-(2-aminothiazol-4-yl)acetate as a potentially advantageous alternative.

Introduction to Cephalosporin Side-Chain Precursors

The acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus is a pivotal step in the semi-synthesis of numerous cephalosporin antibiotics. The choice of the side-chain precursor and its activation method significantly impacts the overall yield, purity, and economic viability of the manufacturing process. Traditionally, highly reactive acylating agents have been favored to ensure efficient conversion.

Performance Comparison of Side-Chain Precursors

Precursor TypeExampleActivating AgentTypical YieldKey AdvantagesKey Disadvantages
Activated Thioester (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl thioester (MAEM)Pre-activatedUp to 95%[1]High reactivity, high yield, mild reaction conditions.[1]Higher cost of the activated precursor, generation of mercaptobenzothiazole byproduct.
Acyl Chloride 2-(2-chloroacetamidothiazol-4-yl)-2-(syn)-methoxyimino acetyl chlorideThionyl chloride or similar73-80% (per step)[2]High reactivity.Potential for side reactions, requires protection of the amino group, harsh reagents for activation.
Alkyl Ester This compound Requires activation (e.g., with a coupling agent)Data not widely publishedPotentially lower cost, readily available.Lower reactivity requiring an additional activation step, potentially leading to lower overall yield or more complex purification.
Alkyl Ester Ethyl 2-(2-aminothiazol-4-yl)acetateRequires activation (e.g., with a coupling agent)Data not widely publishedSimilar to the methyl ester, widely used in organic synthesis.Similar to the methyl ester, requires activation.

Analysis:

  • Activated Thioesters (e.g., MAEM): These are often the industrial standard for high-yield synthesis of cephalosporins like cefotaxime.[1] The pre-activated nature of the molecule allows for a direct and efficient reaction with 7-ACA under mild conditions, leading to excellent yields.[1] However, the cost of these reagents is a significant consideration.

  • Acyl Chlorides: While highly reactive, the use of acyl chlorides necessitates protection of the aminothiazole group (e.g., as a chloroacetamide) to prevent unwanted side reactions.[2] This adds extra steps to the synthesis (protection and deprotection), potentially lowering the overall yield and increasing complexity.

  • Methyl/Ethyl 2-(2-aminothiazol-4-yl)acetate: These simple esters represent a more direct and potentially cost-effective starting point. However, their lower reactivity means they must be activated in situ to facilitate acylation. This can be achieved using various coupling agents. While this adds a reagent to the reaction mixture, it avoids the multi-step synthesis of more complex activated precursors. The challenge lies in achieving high conversion rates and simplifying the purification of the final product from the coupling agent byproducts. The lack of extensive published data on their direct use in high-yield industrial processes suggests that challenges in achieving the same efficiency as with pre-activated precursors may exist.

Experimental Protocols

The following is a generalized protocol for the key acylation step of 7-ACA, based on common methodologies described in the literature. Specific conditions will vary depending on the chosen precursor and activation method.

Objective: To synthesize a third-generation cephalosporin by acylating 7-aminocephalosporanic acid (7-ACA) with an activated 2-(2-aminothiazol-4-yl)acetyl side-chain precursor.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • Side-chain precursor (e.g., MAEM, or this compound with a coupling agent)

  • Anhydrous solvent (e.g., dichloromethane, acetone, tetrahydrofuran)

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Acid for pH adjustment (e.g., hydrochloric acid)

  • Purification solvents (e.g., ethyl acetate, water)

Procedure:

  • Preparation of 7-ACA Suspension: In a reaction vessel, suspend 7-ACA in a suitable anhydrous organic solvent. The mixture is typically cooled to a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

  • Activation of the Side-Chain (if necessary): If using this compound, it would first be reacted with a suitable coupling agent in a separate vessel or in situ, according to the specific protocol for that agent.

  • Acylation Reaction: The activated side-chain precursor (e.g., a solution of MAEM in the reaction solvent) is added slowly to the cooled 7-ACA suspension with vigorous stirring. A base, such as triethylamine, is often added to neutralize any acid formed during the reaction and to facilitate the dissolution of 7-ACA.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the consumption of the starting materials is complete.

  • Work-up and Isolation: Once the reaction is complete, the mixture is typically acidified to precipitate the crude cephalosporin product. The solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield the final, high-purity cephalosporin.

Visualizing the Synthesis Pathway and Logic

The following diagrams, generated using Graphviz, illustrate the general workflow for cephalosporin synthesis and the logical relationship between different precursor activation strategies.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A 7-Aminocephalosporanic Acid (7-ACA) C Acylation Reaction (Coupling of A and B) A->C B Side-Chain Precursor (e.g., this compound) B->C D Work-up and Isolation (Precipitation/Filtration) C->D E Purification (Recrystallization) D->E F Purified Cephalosporin Antibiotic E->F

Caption: General workflow for the synthesis of a cephalosporin antibiotic.

G cluster_activation Activation Strategies Start Cephalosporin Side-Chain Acid A Formation of Acyl Chloride (e.g., with SOCl₂) Start->A B Formation of Activated Thioester (e.g., MAEM) Start->B C In situ Activation (e.g., with coupling agent) Start->C End Acylation of 7-ACA A->End B->End C->End

Caption: Logic diagram of different side-chain activation strategies.

Conclusion

The choice of a precursor for the 2-(2-aminothiazol-4-yl)acetyl side chain in cephalosporin synthesis is a balance between reactivity, process complexity, and cost. While activated thioesters like MAEM offer high yields and mild reaction conditions, their cost can be a significant factor. Acyl chlorides are highly reactive but require additional protection and deprotection steps.

This compound presents a potentially more economical alternative. However, its effective use hinges on the development of efficient in situ activation methods that can compete with the yields and purity obtained from pre-activated precursors. Further research and process optimization in this area could lead to more cost-effective and streamlined manufacturing processes for this vital class of antibiotics. For drug development professionals, the exploration of novel coupling agents and reaction conditions for simple ester precursors like this compound could be a fruitful area for innovation.

References

In vitro testing of novel compounds synthesized from "Methyl 2-(2-aminothiazol-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of novel compounds synthesized from "Methyl 2-(2-aminothiazol-4-yl)acetate" and its analogs, focusing on their therapeutic potential.

The thiazole ring, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of new therapeutic agents.[1][2] Specifically, derivatives of 2-aminothiazole serve as a foundational scaffold in a variety of drugs, noted for a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the 2-aminothiazole framework, offering a valuable resource for researchers engaged in drug discovery and development. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate an objective evaluation of these promising molecules.

Section 1: Anticancer Activity

A significant area of investigation for 2-aminothiazole derivatives has been their potential as anticancer agents.[5][7][8] Numerous studies have demonstrated their potent and selective inhibitory activity against a wide range of human cancer cell lines, including lung, colon, breast, and leukemia.[7][8]

Comparative Performance of Novel Thiazole Derivatives Against Human Cancer Cell Lines

The following table summarizes the cytotoxic effects of various 2-aminothiazole derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of the potency of these novel compounds against established chemotherapy agents like Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
46b A549 (Lung)0.16 ± 0.06DoxorubicinNot Specified[7]
46b HepG2 (Liver)0.13 ± 0.05DoxorubicinNot Specified[7]
46a A549 (Lung)1.3 ± 0.9DoxorubicinNot Specified[7]
28 HT29 (Colon)0.63DoxorubicinNot Specified[7]
28 HeLa (Cervical)6.05DoxorubicinNot Specified[7]
28 A549 (Lung)8.64DoxorubicinNot Specified[7]
5a HCT-116 (Colorectal)0.72Methotrexate0.7[9]
5b HCT-116 (Colorectal)1.55Methotrexate0.7[9]
13 RPMI-8226 (Leukemia)0.08Not SpecifiedNot Specified[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The data presented above was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of the cytotoxic effects of a test compound.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, an MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism: Tubulin Polymerization Inhibition

Several potent 2-aminothiazole anticancer agents function by disrupting microtubule dynamics, which are crucial for cell division. They inhibit the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest and apoptosis.

G cluster_workflow In Vitro Tubulin Polymerization Assay Workflow cluster_pathway Mechanism of Action prep Prepare Purified Tubulin (in GTP-containing buffer) add_comp Add Test Compound (e.g., Thiazole Derivative) prep->add_comp induce Induce Polymerization (Increase temperature to 37°C) add_comp->induce measure Monitor Absorbance (340nm) or Fluorescence Over Time induce->measure analysis Analyze Polymerization Curve (Calculate IC50) measure->analysis compound Thiazole Inhibitor polymerization Polymerization compound->polymerization Inhibits tubulin α/β-Tubulin Dimers tubulin->polymerization microtubules Microtubules polymerization->microtubules Leads to mitosis Mitotic Spindle Formation microtubules->mitosis arrest Cell Cycle Arrest (G2/M Phase) mitosis->arrest Disruption leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Process cluster_inhibition Inhibition by Thiazole Derivatives relaxed_dna Relaxed Circular DNA gyrase DNA Gyrase (Enzyme) relaxed_dna->gyrase supercoiled_dna Negatively Supercoiled DNA (Required for replication) gyrase->supercoiled_dna ATP→ADP blocked_rep Replication Blocked gyrase->blocked_rep Inability to supercoil leads to... replication DNA Replication & Transcription supercoiled_dna->replication inhibitor Thiazole Inhibitor inhibitor->gyrase Binds to & Inhibits

References

Comparative Guide to the Structure-Activity Relationship of Methyl 2-(2-aminothiazol-4-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "Methyl 2-(2-aminothiazol-4-yl)acetate" scaffold. The focus is on their activity as kinase inhibitors, a prominent area of investigation for this class of compounds, and their broader anticancer effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Kinase Inhibition Profile

Analogs of the 2-aminothiazole core structure have been extensively studied as inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation. The following sections and tables summarize the SAR of these compounds against key kinase targets.

Aurora Kinase Inhibition

Aurora kinases are critical regulators of mitosis, and their inhibition is a key strategy in cancer therapy. The 2-aminothiazole scaffold has been identified as a promising template for the development of Aurora kinase inhibitors. A quantitative structure-activity relationship (QSAR) study on a series of 54 aminothiazole derivatives has provided insights into the structural requirements for potent inhibition.[1][2][3]

Table 1: Structure-Activity Relationship of 2-Aminothiazole Analogs as Aurora Kinase Inhibitors [1][2]

Compound IDR1 (at 2-amino position)R2 (at C5 of thiazole)IC50 (µM) vs. Aurora A
1 -H-H> 10
2 -C(O)CH3-Br5.2
3 -C(O)Ph-Br2.8
4 -C(O)-(4-Cl-Ph)-Br1.5
5 -C(O)-(4-F-Ph)-Br1.2
6 -pyrimidin-2-yl-CH30.87
7 -pyrimidin-2-yl-H1.1
8 -4-morpholinophenyl-CH30.55

Note: The IC50 values are indicative and were compiled from QSAR studies on 2-aminothiazole derivatives. The core structure in these studies is the 2-aminothiazole ring, with variations at the 2-amino and 5-positions, which is analogous to the substitution possibilities on the "this compound" scaffold.

Key SAR Insights for Aurora Kinase Inhibition:

  • 2-Amino Position: Acylation of the 2-amino group generally enhances activity compared to the unsubstituted amine. Aromatic acyl groups, particularly those with electron-withdrawing substituents at the para-position of the phenyl ring (e.g., chloro, fluoro), lead to increased potency.[1][2] Heterocyclic substituents like pyrimidine also confer significant inhibitory activity.

  • C5 Position: Substitution at the C5 position of the thiazole ring with a bromine atom or a methyl group is favorable for activity.

Src Family Kinase (SFK) Inhibition

The 2-aminothiazole scaffold is a well-established hinge-binding motif for many kinase inhibitors, including the potent pan-Src family kinase inhibitor, Dasatinib.[4][5] The core structure mimics the adenine region of ATP, forming key hydrogen bonds with the kinase hinge region.

Table 2: Structure-Activity Relationship of 2-Aminothiazole Analogs as Src Kinase Inhibitors [4][5]

Compound IDR1 (at 2-amino position)R2 (at C5 of thiazole)Lck IC50 (nM)c-Src IC50 (nM)
9 (Dasatinib) N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-C(O)NH- (part of the substituent)0.51.1
10 -H-H>10000>10000
11 -pyrimidin-2-yl-H120250
12 -pyrimidin-2-yl-C(O)NH-(2-Cl-6-Me-Ph)1.22.5

Note: The data highlights the importance of complex substituents at the 2-amino and 5-positions for achieving high-affinity binding to Src family kinases.

Key SAR Insights for Src Family Kinase Inhibition:

  • 2-Amino Position: A substituted pyrimidine ring at the 2-amino position is a key feature for potent Src inhibition. This group occupies the ATP adenine binding site and forms crucial hydrogen bonds with the kinase hinge.

  • C5 Position: A carboxamide group at the C5 position, with a substituted phenyl ring, is critical for high potency. This group extends into a hydrophobic pocket, and the nature of the substitution on the phenyl ring fine-tunes the inhibitory activity and selectivity.[4]

Anticancer Activity

The kinase inhibitory activity of these compounds translates to potent anticancer effects in cellular assays. The following table summarizes the cytotoxic activity of various 2-aminothiazole derivatives against different cancer cell lines.

Table 3: Anticancer Activity of 2-Aminothiazole Derivatives [6][7]

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)
13 2-thioureido-thiazolopyridazineHS 578T (Breast)0.8
14 2-amino-4-(2-pyridyl)thiazole with N-acyl groupK562 (Leukemia)3.5
15 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylateHCT-116 (Colon)0.72
16 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylateHCT-116 (Colon)1.55

Note: The presented compounds are derivatives of the broader 2-aminothiazole class, demonstrating the potential of this scaffold in developing anticancer agents.

Key SAR Insights for Anticancer Activity:

  • The anticancer activity is often correlated with the inhibition of specific kinases involved in cancer cell proliferation and survival.

  • Modifications on the 2-amino and 4-positions of the thiazole ring significantly impact the cytotoxic potency. For instance, the introduction of amino acid moieties at the 2-amino position of an ethyl 2-aminothiazole-4-carboxylate scaffold has shown promising results against colorectal cancer cells.[8]

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against Aurora A kinase using a luminescence-based ADP-Glo™ assay.[9][10]

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a white 384-well plate.

    • Add 2.5 µL of Kinase Assay Buffer to the "blank" (no enzyme) control wells.

  • Enzyme Addition: Prepare a master mix of diluted Aurora A enzyme in Kinase Assay Buffer. Add 5 µL to each well, except for the "blank" wells.

  • Reaction Initiation: Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. Add 2.5 µL of this mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 2-aminothiazole analogs and a typical experimental workflow.

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Cell Migration & Adhesion FAK->Migration Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK ERK Ras->ERK Akt->Proliferation ERK->Proliferation

Caption: Simplified Src Kinase Signaling Pathway.

Kinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Plate Setup in 384-well Plate (Compounds and Controls) prep_reagents->plate_setup prep_compounds->plate_setup add_enzyme Add Kinase Enzyme plate_setup->add_enzyme start_reaction Initiate Reaction with ATP/Substrate Mix add_enzyme->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Data Analysis (Calculate % Inhibition and IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

References

Benchmarking the Antibacterial Efficacy of Novel Cephalosporins Derived from Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The persistent challenge of antimicrobial resistance necessitates the development of novel antibiotics with enhanced efficacy against pathogenic bacteria. This guide provides a comparative analysis of the in vitro antibacterial activity of new cephalosporins derived from "Methyl 2-(2-aminothiazol-4-yl)acetate" against key Gram-positive and Gram-negative bacteria. The performance of these novel compounds is benchmarked against established second and third-generation cephalosporins, cefuroxime and ceftazidime, respectively.

Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of the novel cephalosporins was evaluated by determining their Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below summarizes the activity of a representative novel compound, SCE-963, which features a 7β-[2-(2-aminothiazol-4-yl)acetamido] side chain, and compares it with cefuroxime and ceftazidime.

Bacterial SpeciesNovel Cephalosporin (SCE-963)CefuroximeCeftazidime
Gram-Positive
Staphylococcus aureus-0.02 - 2[1][2]8[3]
Gram-Negative
Escherichia coli0.2 - 0.78[4]2 - 8[5][6]<0.25 - 0.125[7]
Klebsiella pneumoniae0.2 - 0.78[4]-0.5[8]
Pseudomonas aeruginosa-Resistant[9]4 - 8[10][11]

Note: "-" indicates that specific data was not available in the searched resources. The MIC values for cefuroxime and ceftazidime can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The following are detailed methodologies for two standard experimental protocols, Broth Microdilution and Agar Dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate to determine the lowest concentration that inhibits bacterial growth.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the cephalosporin at a known concentration.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • 96-Well Microtiter Plate: Use sterile U-bottom or flat-bottom plates.

2. Procedure:

  • Dispense the growth medium into each well of the microtiter plate.

  • Add the antimicrobial stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test bacteria.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a series of dilutions of the cephalosporin.

  • Agar Medium: Use Mueller-Hinton Agar (MHA).

  • Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

2. Procedure:

  • Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. To do this, add one part of the antimicrobial dilution to nine parts of molten agar.

  • Pour the agar into sterile petri dishes and allow it to solidify. Include a control plate with no antibiotic.

  • Using an inoculum replicating device, spot-inoculate the surface of the agar plates with the standardized bacterial suspension.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the Broth Microdilution and Agar Dilution MIC testing methods.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilution of Antibiotic prep_antibiotic->serial_dilution prep_media Prepare Growth Medium (CAMHB) dispense_media Dispense Media into 96-well Plate prep_media->dispense_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate dispense_media->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate Read Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for Broth Microdilution MIC Testing.

AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare Antibiotic Dilutions add_antibiotic Add Antibiotic to Molten Agar prep_antibiotic->add_antibiotic prep_media Prepare Molten Agar (MHA) prep_media->add_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates prep_inoculum->spot_inoculate pour_plates Pour Agar Plates add_antibiotic->pour_plates pour_plates->spot_inoculate incubate Incubate Plates (35°C, 16-20h) spot_inoculate->incubate read_plates Read Plates for Growth incubate->read_plates determine_mic Determine MIC read_plates->determine_mic

Workflow for Agar Dilution MIC Testing.

References

Cost-benefit analysis of different "Methyl 2-(2-aminothiazol-4-yl)acetate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Pharmaceutical Intermediate

Methyl 2-(2-aminothiazol-4-yl)acetate is a crucial building block in the synthesis of numerous pharmaceuticals, most notably cephalosporin antibiotics. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of the most common methods for synthesizing this important intermediate: the classical Hantzsch thiazole synthesis, a streamlined one-pot synthesis, and a modern microwave-assisted approach.

At a Glance: Comparison of Synthesis Methods

ParameterHantzsch Synthesis (Two-Step)One-Pot SynthesisMicrowave-Assisted Synthesis
Overall Yield Lower (typically 60-70%)Moderate to High (typically 70-85%)High (often >85%)
Reaction Time Longer (several hours to overnight)Moderate (a few hours)Very Short (minutes)
Process Complexity Higher (isolation of intermediate)Lower (no isolation of intermediate)Lower
Cost of Starting Materials ModerateModerateModerate
Solvent & Energy Costs Higher (longer heating times)ModerateLower (shorter reaction times, efficient heating)
Environmental Impact Higher (more solvent waste, longer energy use)ModerateLower (less solvent, lower energy consumption)
Scalability Well-establishedGoodCan be challenging for large-scale production

In-Depth Analysis of Synthetic Methodologies

The Classical Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a well-established and widely used method for the preparation of thiazole derivatives. In the context of this compound, it is typically a two-step process.

Reaction Pathway:

Hantzsch_Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyclocondensation Methyl_acetoacetate Methyl acetoacetate Alpha_halo_ester Methyl 4-haloacetoacetate Methyl_acetoacetate->Alpha_halo_ester Halogenation Halogenating_agent Halogenating Agent (e.g., SO₂Cl₂ or NBS) Halogenating_agent->Alpha_halo_ester Target_Molecule This compound Alpha_halo_ester->Target_Molecule Cyclization Thiourea Thiourea Thiourea->Target_Molecule

Figure 1: Reaction pathway for the classical Hantzsch synthesis.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 4-chloroacetoacetate. To a solution of methyl acetoacetate in a suitable solvent (e.g., dichloromethane), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is added dropwise at a low temperature (0-5 °C). The reaction is typically stirred for several hours, and the resulting methyl 4-chloroacetoacetate is isolated after a work-up procedure.

  • Step 2: Synthesis of this compound. The isolated methyl 4-chloroacetoacetate is then reacted with thiourea in a solvent like ethanol. The mixture is heated under reflux for several hours. After cooling, the product is typically precipitated by adding a base, filtered, and purified by recrystallization.

Cost-Benefit Analysis:

  • Benefits: This method is well-documented and reliable. The starting materials are commercially available.

  • Costs: The two-step nature of the process increases labor and time. The isolation of the intermediate α-haloester can be challenging due to its instability. Overall yields are often lower compared to other methods due to potential side reactions and losses during the intermediate isolation. The use of halogenated solvents and longer reaction times contribute to higher costs and a greater environmental footprint.

One-Pot Synthesis

To overcome the drawbacks of the classical Hantzsch synthesis, one-pot procedures have been developed. These methods combine the halogenation and cyclocondensation steps without the need to isolate the intermediate.

Reaction Pathway:

One_Pot_Synthesis Starting_Materials Methyl acetoacetate + Halogenating Agent + Thiourea Intermediate_in_situ Methyl 4-haloacetoacetate (formed in situ) Starting_Materials->Intermediate_in_situ One-pot reaction Target_Molecule This compound Intermediate_in_situ->Target_Molecule

Figure 2: Logical flow of the one-pot synthesis.

Experimental Protocol:

A mixture of methyl acetoacetate and a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in a suitable solvent (often ethanol or a mixture of solvents) is stirred at room temperature. After the halogenation is complete (monitored by techniques like TLC), thiourea is added directly to the reaction mixture. The mixture is then heated to reflux for a few hours to facilitate the cyclization. The product is isolated and purified as in the classical method. A one-pot process for preparing the related 2-aminothiazole-4-acetic acid by reacting thiourea and ethyl 4-chloroacetoacetate in water has been reported, which can then be esterified.[1]

Cost-Benefit Analysis:

  • Benefits: This method is more time and resource-efficient as it eliminates the need for isolating the unstable α-haloester intermediate. This often leads to higher overall yields and reduced solvent consumption.[2] The process is simpler and more streamlined, making it more amenable to larger-scale production.

  • Costs: While more efficient, the reaction conditions still require careful control to minimize the formation of by-products. The cost of starting materials remains similar to the Hantzsch synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.

Experimental Workflow:

Microwave_Synthesis_Workflow Mixing Mix Reactants: Methyl 4-haloacetoacetate + Thiourea (in a microwave-safe vessel) Irradiation Microwave Irradiation (controlled temperature and time) Mixing->Irradiation Cooling Cooling Irradiation->Cooling Isolation Product Isolation & Purification Cooling->Isolation Final_Product This compound Isolation->Final_Product

Figure 3: Workflow for microwave-assisted synthesis.

Experimental Protocol:

Methyl 4-haloacetoacetate and thiourea are mixed in a microwave-safe reaction vessel with a small amount of a high-boiling point solvent (or sometimes solvent-free). The vessel is sealed and subjected to microwave irradiation at a specific temperature for a short period (typically 5-30 minutes). After the reaction is complete, the mixture is cooled, and the product is isolated and purified. For the synthesis of related 2-aminothiazoles, reactions are often completed in 6-8 minutes with high yields.[3]

Cost-Benefit Analysis:

  • Benefits: This method offers a dramatic reduction in reaction time, from hours to minutes.[4][5] This leads to significant energy savings and increased throughput.[6][7][8] Yields are often higher, and the formation of by-products can be minimized due to the rapid and uniform heating.[4][5] This approach aligns well with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[7]

  • Costs: The initial investment in a dedicated microwave reactor is required. While scalable microwave reactors are available, scaling up microwave-assisted synthesis can present more challenges compared to conventional heating methods.

Conclusion

The choice of synthesis method for this compound depends on the specific needs of the researcher or manufacturer.

  • The classical Hantzsch synthesis , while reliable, is the least efficient in terms of time, yield, and environmental impact.

  • The one-pot synthesis offers a significant improvement by streamlining the process, leading to higher yields and reduced waste. It represents a good balance between efficiency and scalability.

  • The microwave-assisted synthesis is the most rapid and often the highest-yielding method, with significant green chemistry advantages. It is an excellent choice for rapid lead optimization and smaller-scale production. For large-scale industrial production, the scalability of microwave technology needs to be carefully considered.

For researchers focused on rapid discovery and development, the microwave-assisted approach is highly recommended. For larger-scale production where efficiency and cost are paramount, the one-pot synthesis is likely the most practical and economically viable option.

References

Cross-reactivity studies of antibodies raised against haptens derived from "Methyl 2-(2-aminothiazol-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for haptens based on a 2-aminothiazole core, a common scaffold in many pharmaceutical compounds. Due to the limited publicly available data on antibodies raised specifically against "Methyl 2-(2-aminothiazol-4-yl)acetate," this guide will use data from a representative study on a related small molecule to illustrate the principles and methodologies of cross-reactivity assessment. The experimental data presented here is adapted from a study on the development of an immunoassay for the nitrofuran metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which, like our target, is a small molecule requiring haptenization for antibody production.

Introduction to Hapten Design and Antibody Specificity

Small molecules like this compound are not immunogenic on their own and must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response. The design of the hapten, particularly the site of linker attachment, is a critical determinant of the resulting antibody's specificity and potential for cross-reactivity. Exposing unique structural motifs of the target molecule while masking common features can lead to highly specific antibodies. Conversely, exposing a shared structural element can result in broader cross-reactivity.

Experimental Methodologies

The following protocols outline the key steps in generating and characterizing antibodies against small molecule haptens.

2.1. Hapten Synthesis and Conjugation to Carrier Protein

The synthesis of a hapten from "this compound" would typically involve introducing a linker arm with a reactive functional group (e.g., a carboxylic acid) that can be coupled to the carrier protein.

  • Hapten Derivatization: The parent molecule, this compound, is modified to introduce a linker. For example, the methyl ester could be hydrolyzed to a carboxylic acid, or a spacer arm could be attached to the amino group.

  • Protein Conjugation: The derivatized hapten is then conjugated to a carrier protein (e.g., BSA for immunization and Ovalbumin (OVA) for assay development) using a suitable coupling chemistry, such as the carbodiimide reaction (EDC/NHS).

2.2. Antibody Production

Polyclonal or monoclonal antibodies can be generated. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.

  • Immunization: The hapten-BSA conjugate is used to immunize animals (typically mice or rabbits).

  • Hybridoma Technology (for Monoclonal Antibodies): Splenocytes from the immunized animals are fused with myeloma cells to create hybridoma cells, which are then screened for the production of the desired antibodies.

2.3. Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing

The ciELISA is a common and effective method for assessing the cross-reactivity of antibodies against small molecules.

  • Plate Coating: Microtiter plates are coated with the hapten conjugated to a different carrier protein (hapten-OVA) than the one used for immunization to avoid detecting antibodies against the carrier protein itself.[1]

  • Competitive Inhibition: A constant, predetermined concentration of the antibody is pre-incubated with varying concentrations of the target analyte ("this compound") or potential cross-reacting compounds.[1]

  • Incubation: The antibody-analyte mixture is added to the coated plate. Free analyte in the solution competes with the immobilized hapten-OVA for binding to the antibody.[1]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

Data Presentation: Cross-Reactivity Comparison

The cross-reactivity of an antibody is typically expressed as a percentage relative to the binding of the target analyte. It is calculated using the half-maximal inhibitory concentration (IC50) values from the competitive ELISA.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against a hapten derived from "this compound" (Hapten A). The potential cross-reactants are structurally similar compounds.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) Target Molecule10100
2-Amino-4-methylthiazoleCross-Reactant 15002
Ethyl 2-(2-aminothiazol-4-yl)acetateCross-Reactant 22540
2-(2-Aminothiazol-4-yl)acetic acidCross-Reactant 310010
Cefotaxime (contains an aminothiazole ring)Cross-Reactant 4>1000<1

Interpretation:

  • The antibody shows high specificity for the target analyte.

  • Modification of the ester group from methyl to ethyl results in a significant drop in recognition (40% cross-reactivity), indicating the importance of this region for antibody binding.

  • Hydrolysis of the ester to a carboxylic acid further reduces cross-reactivity (10%).

  • A simple aminothiazole without the acetate side chain is poorly recognized (2%).

  • A more complex drug molecule containing an aminothiazole ring, but with significant structural differences, shows negligible cross-reactivity.

Visualizations

4.1. Experimental Workflow for Antibody Production and Screening

G Workflow for Hapten-Specific Antibody Production cluster_0 Hapten-Carrier Conjugate Synthesis cluster_1 Antibody Production Hapten This compound Derivatization Derivatization (add linker arm) Hapten->Derivatization Conjugation Conjugation (e.g., EDC/NHS) Derivatization->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-BSA) Conjugation->Immunogen Immunization Immunization of Mice Immunogen->Immunization Spleen Spleen Cell Isolation Immunization->Spleen Fusion Hybridoma Fusion Spleen->Fusion Selection HAT Selection Fusion->Selection Myeloma Myeloma Cells Myeloma->Fusion Screening Screening (ELISA) Selection->Screening Cloning Subcloning Screening->Cloning Expansion Antibody Production & Purification Cloning->Expansion mAb Monoclonal Antibody Expansion->mAb

Caption: Workflow for generating monoclonal antibodies against a small molecule hapten.

4.2. Competitive Indirect ELISA (ciELISA) Workflow

G Competitive Indirect ELISA Workflow cluster_0 Assay Steps cluster_1 Principle Coating 1. Coat plate with Hapten-OVA Blocking 2. Block non-specific sites Coating->Blocking Competition 3. Add mixture of Antibody and free Hapten (Sample) Blocking->Competition Incubation 4. Incubation Competition->Incubation Washing1 5. Wash Incubation->Washing1 SecondaryAb 6. Add Enzyme-labeled Secondary Antibody Washing1->SecondaryAb Washing2 7. Wash SecondaryAb->Washing2 Substrate 8. Add Substrate Washing2->Substrate Detection 9. Measure Signal Substrate->Detection HighSignal Low free Hapten => High Signal Detection->HighSignal LowSignal High free Hapten => Low Signal Detection->LowSignal

Caption: Workflow and principle of the competitive indirect ELISA for hapten detection.

Conclusion

The specificity of antibodies raised against haptens derived from "this compound" is crucial for the development of reliable immunoassays. Cross-reactivity studies, typically performed using competitive ELISA, are essential to characterize the antibody's binding profile against structurally related molecules. As illustrated in this guide, even minor modifications to the hapten structure can significantly impact antibody recognition. Therefore, a thorough evaluation of cross-reactivity is a mandatory step in the validation of any hapten-specific immunoassay.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 2-(2-aminothiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-(2-aminothiazol-4-yl)acetate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar aminothiazole compounds.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1][2]
Skin Protection GlovesWear appropriate protective gloves to prevent skin contact.[1][3]
Protective ClothingAppropriate protective clothing should be worn to prevent skin exposure.[1][3]
Respiratory Protection RespiratorIn case of inadequate ventilation or the generation of dust, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

II. Operational Plan for Safe Handling

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

A. Preparation:

  • Ensure that a safety shower and an eyewash facility are readily accessible in the work area.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][3][4]

  • Before starting, inspect all PPE for integrity.

B. Handling:

  • Avoid all direct contact with the substance. Do not touch the chemical with bare hands.

  • Minimize dust generation and accumulation during handling.[1]

  • Avoid breathing in dust, fumes, or vapors.[3][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][5]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[5]

C. Storage:

  • Store the compound in a tightly closed container.[1][3]

  • Keep the container in a cool, dry, and well-ventilated area.[1][3][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2]

III. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical aid.[1][5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Spill Clean up spills immediately, observing all safety precautions. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions and ensure adequate ventilation.[1]

IV. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Chemical Disposal:

  • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • All disposal activities must be in accordance with local, state, and federal regulations.

B. Contaminated Packaging Disposal:

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[4]

V. Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Reaction Complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe Cleanup Complete post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.